molecular formula C50H83NO23 B1193877 Tylosin Tartrate CAS No. 74610-55-2

Tylosin Tartrate

Cat. No.: B1193877
CAS No.: 74610-55-2
M. Wt: 1066.2 g/mol
InChI Key: ICVKYYINQHWDLM-KBEWXLTPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

See also: Tylosin (has active moiety).

Properties

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H77NO17.C4H6O6/c1-13-33-30(22-58-45-42(57-12)41(56-11)37(52)26(5)60-45)18-23(2)14-15-31(49)24(3)19-29(16-17-48)39(25(4)32(50)20-34(51)62-33)64-44-38(53)36(47(9)10)40(27(6)61-44)63-35-21-46(8,55)43(54)28(7)59-35;5-1(3(7)8)2(6)4(9)10/h14-15,17-18,24-30,32-33,35-45,50,52-55H,13,16,19-22H2,1-12H3;1-2,5-6H,(H,7,8)(H,9,10)/b15-14+,23-18+;/t24-,25+,26-,27-,28+,29+,30-,32-,33-,35+,36-,37-,38-,39-,40-,41-,42-,43+,44+,45-,46-;1-,2-/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVKYYINQHWDLM-KBEWXLTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H83NO23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3045938
Record name Tylosin tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1066.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1405-54-5, 74610-55-2
Record name Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1405-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tylosin tartrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74610-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tylosin tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074610552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tylosin tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3045938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tylosin, (2R,3R)-2,3-dihydroxybutanedioate (1:1) (salt)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.108.241
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TYLOSIN TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P4625C51T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mode of Action of Tylosin Tartrate on the 50S Ribosomal Subunit

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Tylosin Tartrate, a macrolide antibiotic, inhibits bacterial protein synthesis through its interaction with the 50S ribosomal subunit. This document details the binding site, mechanism of action, and quantitative parameters of this interaction, alongside detailed experimental protocols for its investigation.

Introduction to this compound

This compound is a macrolide antibiotic derived from the fermentation products of Streptomyces fradiae.[1][2] It is primarily used in veterinary medicine to treat a variety of bacterial infections.[1] Its antibacterial effect is achieved by targeting the bacterial ribosome, a crucial component of the protein synthesis machinery.[3] Tylosin exhibits a broad spectrum of activity, primarily against Gram-positive bacteria and Mycoplasma species.[4]

The 50S Ribosomal Subunit: The Target of this compound

Bacterial ribosomes are composed of two subunits, the 30S and the 50S. The 50S subunit is responsible for catalyzing peptide bond formation and providing a path for the nascent polypeptide chain to exit the ribosome. This exit tunnel is the primary binding site for macrolide antibiotics, including this compound.[5]

Mode of Action: How this compound Inhibits Protein Synthesis

This compound's primary mode of action is the inhibition of bacterial protein synthesis.[3] This is a multi-step process initiated by the binding of the antibiotic to the 50S ribosomal subunit.

Binding to the Nascent Peptide Exit Tunnel (NPET)

This compound binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[5] This binding site is located near the peptidyl transferase center (PTC), the active site for peptide bond formation. The interaction is primarily with the 23S rRNA component of the 50S subunit.

Specific Interactions with 23S rRNA

Key interactions have been identified between tylosin and specific nucleotides of the 23S rRNA. These include nucleotides G748 and A2058.[5] The binding of tylosin to these sites is crucial for its inhibitory activity. Resistance to tylosin can arise from mutations in these specific rRNA nucleotides, which prevent the antibiotic from binding effectively.[4]

Inhibition of Peptide Bond Formation and Translocation

By binding within the NPET, this compound physically obstructs the passage of the growing polypeptide chain.[5] This steric hindrance prevents the elongation of the peptide chain. Furthermore, the binding of tylosin can interfere with the correct positioning of the peptidyl-tRNA at the P-site and the aminoacyl-tRNA at the A-site, thereby inhibiting both peptide bond formation and the subsequent translocation of the tRNAs and mRNA.[2]

The following diagram illustrates the pathway of bacterial protein synthesis and the inhibitory action of this compound.

Protein_Synthesis_Inhibition cluster_ribosome 50S Ribosomal Subunit P_site P-site E_site E-site P_site->E_site A_site A-site NPET Nascent Peptide Exit Tunnel Elongation Elongation NPET->Elongation Blocks Polypeptide Growing Polypeptide NPET->Polypeptide Obstructs Exit Initiation Initiation Initiation->Elongation Ribosome Assembly Termination Termination Elongation->Termination Stop Codon mRNA mRNA tRNA_P Peptidyl-tRNA tRNA_P->P_site Holds tRNA_A Aminoacyl-tRNA tRNA_A->A_site Binds Polypeptide->NPET Exits through Tylosin This compound Tylosin->NPET Binds to

Mechanism of this compound Action

Quantitative Data

The interaction of this compound with the 50S ribosomal subunit and its inhibitory effect on bacterial growth can be quantified through various parameters.

ParameterOrganism/SystemValueReference(s)
Ki (Inhibition Constant) Escherichia coli ribosomes3 µM[6]
IC50 (Half maximal inhibitory concentration) In vitro protein synthesis assay0.05 - 13.0 µM[7]
MIC (Minimum Inhibitory Concentration) Mycoplasma gallisepticum0.004 - 4 µg/mL[8]
Mycoplasma synoviae<0.015 - 0.12 µg/mL[9]
Staphylococcus aureus≥256 µg/mL (resistant strains)[10]
Staphylococcus intermedius<0.25 µg/mL (sensitive strains)[11]
Streptococcus pyogenes0.1 - 0.2 mg/L[12]
Streptococcus pneumoniae0.125 - 64 µg/mL[4]
Mannheimia haemolytica 1193564 µg/mL[3]
Pasteurella multocida 440732 µg/mL[3]
Escherichia coli ATCC 25922512 µg/mL[3]

Experimental Protocols

Several key experimental techniques are employed to study the interaction of this compound with the 50S ribosomal subunit.

Toeprinting Assay (Primer Extension Inhibition)

This assay is used to map the precise binding site of an antibiotic on the ribosome by identifying where reverse transcriptase is stalled during cDNA synthesis on an mRNA template.[13]

Protocol for Toeprint Analysis of Tylosin-induced Ribosomal Stalling: [14]

  • Prepare DNA Template: A DNA template containing a T7 promoter followed by the gene of interest is prepared by PCR.

  • In Vitro Transcription/Translation:

    • Mix 0.2 μL of the DNA template (250 ng/μL), 1.1 μL of water, 2 μL of solution A from the PURExpress kit, and 1.5 μL of solution B from the PURExpress kit.

    • Add 0.5 μL of this compound at various concentrations (a negative control with water should be included).

    • Incubate at 37 °C for 1 hour.

  • Primer Hybridization:

    • Prepare a hybridization mixture containing 3 μL of 5X first-strand (FS) buffer, 1.5 μL of 100 mM DTT, 1.5 μL of 2.5 mM dNTPs, 0.375 μL of RNasin, 1.125 μL of water, and 1 μL of a 5' end-labeled DNA primer.

    • Combine the 5.3 μL transcription/translation mixture with 8.5 μL of the hybridization mixture.

    • Incubate at 55 °C for 3 minutes and then chill on ice.

  • Reverse Transcription:

    • Add reverse transcriptase to the mixture and incubate to allow for cDNA synthesis.

  • Analysis:

    • The cDNA products are resolved on a sequencing gel. The positions of the "toeprints" (prematurely terminated cDNA fragments) indicate the location of the stalled ribosome.

The following diagram illustrates the workflow of a toeprinting assay.

Toeprinting_Workflow start Start dna_template Prepare DNA Template (with T7 Promoter) start->dna_template ivt In Vitro Transcription/Translation with this compound dna_template->ivt hybridization Hybridize Primer to mRNA ivt->hybridization primer_prep Prepare 5' End-Labeled DNA Primer primer_prep->hybridization rt Reverse Transcription hybridization->rt gel Denaturing Polyacrylamide Gel Electrophoresis rt->gel analysis Analyze Toeprint Bands gel->analysis end End analysis->end

Toeprinting Assay Workflow
Cryo-Electron Microscopy (Cryo-EM)

Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome-antibiotic complex at near-atomic resolution.[8]

Protocol for Cryo-EM Sample Preparation of a Macrolide-Bound 50S Subunit: [15]

  • Ribosome Preparation: Purify 50S ribosomal subunits from the desired bacterial species.

  • Complex Formation:

    • Thaw the purified ribosomes.

    • Add the macrolide antibiotic (e.g., from a stock solution in acetone) to the ribosome sample to a final concentration sufficient for binding (e.g., 100 µM).

    • Incubate the mixture at 37°C for 30 minutes to allow for complex formation.

    • Remove excess, unbound antibiotic by buffer exchange using a centrifugal filter unit.

  • Grid Preparation:

    • Apply a small aliquot (e.g., 4 µL) of the ribosome-antibiotic complex (at a concentration of ~100 nM) to a glow-discharged carbon-coated cryo-EM grid.

    • Blot the grid with filter paper for a few seconds to create a thin film.

    • Plunge-freeze the grid in liquid ethane.

  • Data Collection:

    • Transfer the vitrified grid to a transmission electron microscope operating at cryogenic temperatures.

    • Collect a series of images at different tilt angles.

  • Image Processing and 3D Reconstruction:

    • Use specialized software to process the images and reconstruct the 3D structure of the ribosome-antibiotic complex.

The following diagram outlines the general workflow for cryo-EM.

CryoEM_Workflow start Start purify Purify 50S Ribosomal Subunits start->purify complex Form Ribosome-Tylosin Tartrate Complex purify->complex grid_prep Prepare Cryo-EM Grid (Vitrification) complex->grid_prep data_collection Collect Micrographs (Cryo-TEM) grid_prep->data_collection image_processing Image Processing and Particle Picking data_collection->image_processing reconstruction 3D Reconstruction image_processing->reconstruction structure Determine Atomic Model reconstruction->structure end End structure->end

Cryo-EM Workflow
In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.[16]

Protocol for In Vitro Translation Inhibition Assay: [16][17]

  • Prepare the Translation System: Use a commercial in vitro transcription-translation system (e.g., PURExpress) or a system reconstituted from purified components.

  • Set up Reactions:

    • In a microplate well, combine the components of the translation system according to the manufacturer's protocol.

    • Add a DNA template encoding a reporter protein (e.g., luciferase or green fluorescent protein).

    • Add varying concentrations of this compound to different wells. Include a no-antibiotic control.

  • Incubation: Incubate the reactions at 37°C for a specified time (e.g., 40 minutes to 1 hour) to allow for protein synthesis.

  • Detection:

    • Quantify the amount of reporter protein synthesized in each well. For luciferase, add the appropriate substrate and measure luminescence. For GFP, measure fluorescence.

  • Data Analysis:

    • Plot the amount of protein synthesized as a function of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the antibiotic that inhibits protein synthesis by 50%.

Fluorescence Polarization Assay

This assay measures the binding of a fluorescently labeled ligand to a larger molecule, such as an antibiotic to a ribosome.[18][19]

Protocol for Fluorescence Polarization Assay: [18]

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH4Cl, 10 mM MgCl2, 0.05% Tween 20).

    • Prepare a solution of purified 70S ribosomes in the binding buffer.

    • Prepare a solution of a fluorescently labeled macrolide (e.g., BODIPY-erythromycin) and solutions of unlabeled this compound at various concentrations.

  • Binding Reaction:

    • In a 96-well plate, pre-incubate the fluorescently labeled macrolide (e.g., 5.5 nM) with the ribosomes (e.g., 37.8 nM) for 30 minutes.

    • Add the unlabeled this compound solutions to the wells containing the pre-incubated mixture.

    • Incubate at room temperature for 2 hours.

  • Measurement:

    • Measure the fluorescence polarization (in mP) using a suitable plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 530 nm emission for BODIPY).

  • Data Analysis:

    • The displacement of the fluorescently labeled macrolide by unlabeled this compound will result in a decrease in fluorescence polarization. This data can be used to determine the binding affinity (Kd or Ki) of this compound.

Conclusion

This compound is an effective inhibitor of bacterial protein synthesis, acting on the 50S ribosomal subunit. Its specific binding within the nascent peptide exit tunnel and interaction with key 23S rRNA nucleotides lead to the blockage of the growing polypeptide chain and inhibition of peptide bond formation and translocation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of antibiotic drug development. A thorough understanding of the molecular mechanisms of existing antibiotics like this compound is crucial for the development of new and more effective antibacterial agents to combat the growing threat of antibiotic resistance.

References

Tylosin Tartrate: An In-Depth Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tylosin Tartrate is a macrolide antibiotic widely used in veterinary medicine. It is produced by the fermentation of Streptomyces fradiae and exhibits a broad spectrum of activity, primarily against gram-positive bacteria.[1][2] This technical guide provides a comprehensive overview of the in-vitro activity of this compound against a range of gram-positive pathogens, details the experimental protocols for determining its efficacy, and illustrates its mechanism of action.

Spectrum of Activity: Quantitative Data

The in-vitro efficacy of an antibiotic is quantitatively expressed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the MIC values of Tylosin and its components against various gram-positive bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin and its Components against select Gram-Positive Bacteria

Bacterial SpeciesTylosin ComponentMIC (µg/mL)
Kocuria rhizophilaTylosin A0.1
Tylosin B0.1
Tylosin C0.1
Tylosin D1.56
Staphylococcus aureusTylosin A0.39
Tylosin B0.78
Tylosin C0.39
Staphylococcus aureusTylosin1
Streptococcus uberisTylosin0.5
Arcanobacterium pyogenesTylosin16.4
Fusobacterium necrophorumTylosin9.6

Data compiled from multiple sources.

Table 2: MIC50 and MIC90 of Tylosin against Clostridium perfringens Isolates from Rabbits

Country of Isolate OriginMIC50 (µg/mL)MIC90 (µg/mL)
Italy0.516
France0.532
Spain16256

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively. Data from a study on C. perfringens recovered from rabbits.[3]

Table 3: Efficacy of this compound against Canine Staphylococcus intermedius Isolates

Isolate HistoryPercentage of Sensitive Isolates
No antibiotic exposure in previous 3 months82.61%
Overall68.93%

A study determining the in-vitro sensitivity of 103 S. intermedius isolates to this compound.[4]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experimental procedure for assessing the antimicrobial activity of compounds like this compound. The broth microdilution method is a standardized and widely accepted technique.

Protocol: Broth Microdilution for MIC Determination of this compound

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer as specified by the manufacturer) at a concentration at least 10 times the highest concentration to be tested. Filter-sterilize the stock solution.

  • Bacterial Inoculum: From a pure, overnight culture of the gram-positive bacterium on an appropriate agar plate, select 3-4 colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • 96-Well Microtiter Plates: Use sterile, U- or flat-bottom 96-well microtiter plates.

2. Assay Procedure:

  • Serial Dilution: Add 50 µL of sterile CAMHB to all wells of the microtiter plate. Add 50 µL of the this compound stock solution to the first well of each row to be tested. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last well. This will result in 50 µL of varying concentrations of this compound in each well.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL. This will also dilute the this compound concentrations to their final test concentrations.

  • Controls:

    • Growth Control: A well containing 50 µL of CAMHB and 50 µL of the bacterial inoculum (no antibiotic).

    • Sterility Control: A well containing 100 µL of sterile CAMHB (no bacteria, no antibiotic).

3. Incubation:

  • Cover the microtiter plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity or a pellet at the bottom of the well).

  • The MIC is the lowest concentration of this compound at which there is no visible growth.

Mechanism of Action and Visualization

This compound, like other macrolide antibiotics, exerts its bacteriostatic effect by inhibiting protein synthesis.[5] This is achieved through its binding to the 50S subunit of the bacterial ribosome. This binding interferes with the translocation step of protein synthesis, ultimately halting the production of essential proteins necessary for bacterial growth and replication.[5]

Diagram: Inhibition of Bacterial Protein Synthesis by this compound

Inhibition_of_Protein_Synthesis cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S Subunit 30S_Subunit 30S Subunit Translocation Translocation 50S_Subunit->Translocation Blocks mRNA mRNA mRNA->30S_Subunit binds A_Site A Site P_Site P Site Peptide_Bond_Formation Peptide Bond Formation A_Site->Peptide_Bond_Formation E_Site E Site P_Site->Peptide_Bond_Formation Growing Peptide Chain Tylosin_Tartrate This compound Tylosin_Tartrate->50S_Subunit Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_Site Enters Peptide_Bond_Formation->Translocation Protein_Elongation Protein Elongation Translocation->Protein_Elongation Inhibition Inhibition of Protein Synthesis Translocation->Inhibition

Caption: Mechanism of this compound action on the bacterial ribosome.

Diagram: Experimental Workflow for Broth Microdilution MIC Testing

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup Prep_Antibiotic Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution of this compound in 96-well plate Prep_Antibiotic->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate_Plate Inoculate wells with Bacterial Suspension Prep_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Add_Controls Include Growth and Sterility Controls Inoculate_Plate->Add_Controls Incubation Incubate Plate (35°C for 16-20h) Add_Controls->Incubation Read_Results Visually Inspect for Growth (Turbidity) Incubation->Read_Results Determine_MIC Determine MIC: Lowest concentration with no visible growth Read_Results->Determine_MIC

Caption: Workflow for determining the MIC of this compound.

References

A Deep Dive into the Comparative Biological Activities of Tylosin A and Tylosin B

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Tylosin, a macrolide antibiotic produced by Streptomyces fradiae, is a complex mixture of structurally related compounds, primarily Tylosin A, B, C, and D. Among these, Tylosin A is the major component, typically constituting about 90% of the mixture.[1] This guide provides a detailed comparative analysis of the biological activities of Tylosin A and its closely related analogue, Tylosin B (also known as desmycosin), with a focus on their antibacterial potency and mechanism of action.

Comparative Antibacterial Potency

The antibacterial efficacy of the different tylosin components varies. While Tylosin A is generally considered the most potent, Tylosin B retains significant, though in some cases reduced, biological activity. The following tables summarize the available quantitative data comparing the in vitro activities of Tylosin A and Tylosin B against various bacterial species.

| Table 1: Relative Potency of Tylosin B compared to Tylosin A against Staphylococcus aureus | | :--- | :--- | | Tylosin Component | Relative Potency (%) | | Tylosin A | 100 | | Tylosin B | 77.3 - 79.3 | | Tylosin C | ~100 | | Tylosin D | 22.5 - 22.8 | | Data from a study determining the potency of tylosin components using turbidimetric methods with Staphylococcus aureus.[2] |

| Table 2: Comparative Activity of Tylosin Components against Kocuria rhizophila | | :--- | :--- | | Tylosin Component | Relative Activity | | Tylosin A | Similar to B and C | | Tylosin B | Similar to A and C | | Tylosin C | Similar to A and B | | Tylosin D | 39% of Tylosin A | | Data from a study using an agar-diffusion method with Kocuria rhizophila.[2] |

Mechanism of Action

Both Tylosin A and Tylosin B, like other macrolide antibiotics, exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[1] This is achieved through their binding to the 50S subunit of the bacterial ribosome.[1][3] By binding within the peptide exit tunnel, they obstruct the path of newly synthesized polypeptide chains, leading to a premature dissociation of peptidyl-tRNA from the ribosome and ultimately halting protein production.

cluster_ribosome Bacterial Ribosome 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis 50S_subunit->Protein_Synthesis Essential for 30S_subunit 30S Subunit mRNA mRNA mRNA->30S_subunit Decoded by Tylosin Tylosin A / Tylosin B Tylosin->50S_subunit Binds to Inhibition Inhibition Bacterial_Growth Bacterial Growth Arrest Protein_Synthesis->Bacterial_Growth Required for Inhibition->Protein_Synthesis Leads to Inhibition->Bacterial_Growth Results in

Mechanism of action of Tylosin A and B on the bacterial ribosome.

Experimental Protocols

The determination of the in vitro activity of Tylosin A and Tylosin B is primarily achieved through the measurement of their Minimum Inhibitory Concentrations (MICs) against various bacterial strains. The following are generalized protocols for the broth microdilution and agar dilution methods.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium in a liquid growth medium.

  • Preparation of Antibiotic Solutions:

    • Prepare stock solutions of Tylosin A and Tylosin B in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Each well will contain a specific concentration of the antibiotic.

  • Inoculum Preparation:

    • Culture the test bacterium on an appropriate agar medium for 18-24 hours.

    • Suspend several colonies in a sterile saline solution to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Tylosin A & B in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate Prepare_Antibiotic_Dilutions->Inoculate_Plate Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate Plate (16-20h at 37°C) Inoculate_Plate->Incubate_Plate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate_Plate->Read_Results End End Read_Results->End

Workflow for Broth Microdilution MIC Assay.

Agar Dilution Method for MIC Determination

This method involves incorporating the antibiotic into an agar medium upon which the test bacteria are inoculated.

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of molten agar (e.g., Mueller-Hinton Agar) aliquots.

    • Add specific volumes of stock solutions of Tylosin A and Tylosin B to each molten agar aliquot to achieve the desired final concentrations.

    • Pour the agar-antibiotic mixtures into sterile petri dishes and allow them to solidify. A control plate with no antibiotic should also be prepared.

  • Inoculum Preparation:

    • Prepare the bacterial inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

  • Inoculation:

    • Using a multipoint inoculator, spot a standardized volume of the bacterial suspension onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits the visible growth of the bacteria on the agar surface.

Conclusion

References

The Pharmacokinetic Profile of Tylosin Tartrate in Poultry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of tylosin tartrate in poultry, with a primary focus on chickens and turkeys. Tylosin is a macrolide antibiotic widely used in veterinary medicine for the treatment and control of bacterial infections, particularly those caused by Mycoplasma species.[1][2] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is critical for optimizing dosage regimens, ensuring therapeutic efficacy, and maintaining food safety.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic parameters of this compound vary depending on the poultry species, age, and route of administration. The following tables summarize key quantitative data from various studies to facilitate comparison.

Table 1: Pharmacokinetic Parameters of this compound in Chickens
ParameterOral AdministrationIntravenous (IV) AdministrationReference
Dose 10 mg/kg10 mg/kg[3]
Cmax (µg/mL)0.44 ± 0.09-[3]
Tmax (h)1.33-[3]
AUC (µg·h/mL)1.57 ± 0.25-[3]
t½β (h)-1.16[3]
Bioavailability (F%)25.78%-[3]
Dose 50 mg/kg50 mg/kg[1][2]
Cmax (µg/mL)3.40-[1][2]
Tmax (h)1.08-[1][2]
AUC (µg·h/mL)--[1][2]
t½β (h)5.787.29[1][2]
Bioavailability (F%)90.29%-[1][2]
Vd(area) (L/kg)-6[1][2]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t½β: Elimination half-life; Vd(area): Volume of distribution.

Table 2: Pharmacokinetic Parameters of this compound in Turkeys
ParameterOral Administration (50 mg/kg)Intravenous (IV) Administration (10 mg/kg)Reference
Age (weeks) 5 9 12
Cmax (µg/mL)0.730.880.49
Tmax (h)2.02.01.5
AUCinf (mg·h/L)3.324.312.65
t½el (h)1.842.372.14
Bioavailability (F%)12.72%10.14%5.76%
ClB(rel) (L/h/kg)---
Vdss(rel) (L/kg)---

AUCinf: Area under the curve from time zero to infinity; t½el: Elimination half-life; ClB(rel): Relative body clearance; Vdss(rel): Relative volume of distribution at steady state.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. The rate and extent of absorption can be variable. In chickens, the time to reach maximum plasma concentration (Tmax) is typically between 1 to 2 hours.[1][3][4] The oral bioavailability of this compound in chickens has been reported to range from approximately 26% to 90%.[1][2][3] In turkeys, oral bioavailability is generally lower and more variable, ranging from about 6% to 22%.[5]

Distribution

Tylosin is widely distributed throughout the body.[1][2] Studies in broiler chickens have shown a large volume of distribution, indicating extensive tissue penetration.[1][2] The highest concentrations of tylosin residues are typically found in the liver, kidney, and lungs.[1][2] In turkeys, tylosin also distributes to various tissues, and protein binding has been observed to be age-independent and generally does not exceed 50%.[5][6][7]

Metabolism

The primary metabolite of tylosin (Tylosin A) is Tylosin D, which is an alcohol derivative.[5] However, studies in turkeys have shown that the plasma concentration of Tylosin D is minimal following both intravenous and oral administration.[5][6] The liver is the main site of metabolism for tylosin.[2][8]

Excretion

Tylosin is primarily excreted via the bile and feces.[1][2] This route of elimination contributes to its presence in the gastrointestinal tract.

Experimental Protocols

The following sections detail the methodologies employed in pharmacokinetic studies of this compound in poultry.

Pharmacokinetic Study in Broiler Chickens
  • Animal Model: Clinically normal Hubbard or broiler chickens, typically 2-3 months of age, are used.[1][2][3] Animals are often fasted overnight before drug administration.[3]

  • Dosing:

    • Intravenous (IV) Administration: A single dose of this compound (e.g., 10 mg/kg or 50 mg/kg body weight) is injected into the wing vein.[1][2][3]

    • Oral Administration: A single dose (e.g., 10 mg/kg or 50 mg/kg body weight) is administered directly into the crop via a gavage or soft tube.[1][2][3]

  • Sample Collection: Blood samples are collected from a wing vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[1][3] Plasma is separated by centrifugation and stored frozen until analysis.

  • Analytical Method: Plasma concentrations of tylosin are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[3][5]

Pharmacokinetic Study in Turkeys
  • Animal Model: Male broiler turkeys of varying ages (e.g., 5, 9, 12, and 16 weeks) are often used to assess the impact of age on pharmacokinetics.[5][6] A 10-hour fasting period is typically implemented before the experiment.[5]

  • Dosing:

    • Intravenous (IV) Administration: A single dose of 10 mg/kg of this compound is administered into the brachial vein.[5][6]

    • Oral Administration: A single dose of 50 mg/kg is given orally via a soft tube into the crop.[5][6]

  • Sample Collection: Blood samples are collected at various time points up to 12 or 24 hours after administration.[3][5] Plasma is harvested and stored at low temperatures.

  • Analytical Method: Tylosin A and its metabolite, Tylosin D, are quantified in plasma using an in-house developed HPLC method.[5]

HPLC Method for Tylosin Quantification in Plasma
  • Sample Preparation: Plasma samples (0.5 mL) are typically deproteinized and extracted using an organic solvent like ethyl acetate or acetonitrile. The mixture is centrifuged, and the supernatant is collected, dried, and reconstituted in the mobile phase.[5]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[9]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% ammonium formate) and an organic solvent (e.g., acetonitrile) is used.[10]

    • Detection: UV detection is typically set at a wavelength of around 280-290 nm.[5][9]

    • Flow Rate: A flow rate of approximately 1.0 to 1.8 mL/min is maintained.[9][10]

  • Quantification: Plasma concentrations are calculated based on a calibration curve prepared using blank plasma spiked with known concentrations of tylosin analytical standards.[5]

Visualizations

Experimental Workflow for a Poultry Pharmacokinetic Study

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Analysis Animal_Selection Animal Selection (e.g., Broiler Chickens) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Drug_Admin Drug Administration (Oral or IV) Fasting->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Sep Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Sep Sample_Storage Sample Storage (-20°C or -70°C) Plasma_Sep->Sample_Storage Sample_Prep Plasma Sample Preparation (Extraction) Sample_Storage->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Pharmacokinetic Modeling HPLC_Analysis->Data_Analysis Results Results Interpretation Data_Analysis->Results

Caption: Workflow of a typical pharmacokinetic study of this compound in poultry.

ADME Process of this compound in Poultry

ADME_Pathway cluster_absorption Absorption cluster_distribution Distribution & Metabolism cluster_excretion Excretion Oral_Admin Oral Administration (this compound) GIT Gastrointestinal Tract Oral_Admin->GIT Ingestion Bloodstream Systemic Circulation (Bloodstream) GIT->Bloodstream Absorption Feces Feces GIT->Feces Tissues Tissues (Lung, Kidney, etc.) Bloodstream->Tissues Distribution Liver Liver (Metabolism to Tylosin D) Bloodstream->Liver Tissues->Bloodstream Liver->Bloodstream Metabolites Bile Bile Liver->Bile Excretion Bile->GIT IV_Admin IV Administration IV_Admin->Bloodstream

Caption: The ADME (Absorption, Distribution, Metabolism, Excretion) pathway of this compound in poultry.

References

The Solubility Profile of Tylosin Tartrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the solubility of Tylosin Tartrate in common laboratory solvents, providing researchers, scientists, and drug development professionals with essential data and standardized experimental protocols.

This compound, a macrolide antibiotic primarily used in veterinary medicine, exhibits a varied solubility profile that is critical for formulation development, analytical testing, and in vitro and in vivo studies. This technical guide provides a comprehensive overview of its solubility in a range of common laboratory solvents, details established experimental protocols for solubility determination, and presents a visual workflow for this fundamental analysis.

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the polarity of the solvent and the pH of the medium. The following table summarizes the available quantitative solubility data for this compound in various laboratory solvents. It is important to note that solubility can be affected by factors such as temperature, pH, and the specific salt form of the compound.

SolventSolubilityTemperatureSource(s)
Dimethyl Sulfoxide (DMSO)300 mg/mLNot Specified[1]
Ethanol300 mg/mLNot Specified[1]
Water200 mg/mLNot Specified[1]
WaterFreely solubleNot Specified[2][3]
Water~50 g/L (50 mg/mL)Not Specified
MethanolFreely solubleNot Specified[4]
Methylene ChlorideFreely solubleNot Specified[2][3]
Absolute EthanolSlightly solubleNot Specified[2][3]
Dilute Mineral AcidsDissolvesNot Specified[2][3]
HexaneAlmost insoluble (for Tylosin base)Not Specified[5]

Note: The term "freely soluble" generally implies that 1 part of solute dissolves in 1 to 10 parts of solvent. "Slightly soluble" typically means 1 part of solute dissolves in 100 to 1000 parts of solvent. For Tylosin base, it is soluble in lower alcohols, esters, ketones, chloroform, amyl acetate, chlorinated hydrocarbons, benzene, and ether[4][6]. Under alkaline conditions, the base form is soluble in organic solvents, while the salt form is soluble in water under acidic conditions[5].

Studies on the solubility of this compound in binary solvent mixtures, such as methanol combined with ethanol, 1-propanol, or 2-propanol, have shown that solubility increases with a higher mass fraction of methanol and with increasing temperature. The lowest solubility in these mixtures was observed in the presence of 2-propanol[7].

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[8][9] The following protocol is a generalized procedure recommended by organizations such as the World Health Organization for this purpose[10][11].

Materials:

  • This compound powder

  • Selected laboratory solvent(s)

  • Volumetric flasks

  • Screw-capped vials or flasks

  • Orbital shaker or incubator with shaking capabilities, temperature-controlled

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical balance

  • Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Preparation of Solvent: Prepare the desired solvent or buffer system. For aqueous solutions, ensure the pH is accurately measured and adjusted if necessary.

  • Addition of Excess Solute: Add an excess amount of this compound powder to a series of vials or flasks containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker. Agitate the samples at a constant speed for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Key factors that influence this step include the composition of the solvent, temperature, and the duration of oscillation[10].

  • Phase Separation: After equilibration, allow the suspensions to settle. To separate the undissolved solid from the saturated solution, centrifuge the samples at a high speed.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is recommended to filter the supernatant using a syringe filter.

  • Dilution: Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Determine the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry[12].

  • Calculation: Calculate the solubility of this compound in the solvent by taking into account the dilution factor. The result is typically expressed in mg/mL or g/100mL.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Solubility_Workflow start Start prep_solvent Prepare Solvent System start->prep_solvent add_solute Add Excess this compound prep_solvent->add_solute equilibration Equilibration (Shaking at Constant Temp) add_solute->equilibration phase_separation Phase Separation (Centrifugation) equilibration->phase_separation sample_collection Collect & Filter Supernatant phase_separation->sample_collection dilution Dilute Saturated Solution sample_collection->dilution analysis Quantitative Analysis (e.g., HPLC, UV-Vis) dilution->analysis calculation Calculate Solubility analysis->calculation end_node End calculation->end_node

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tylosin Tartrate Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tylosin Tartrate powder, a widely used macrolide antibiotic in veterinary medicine. The information presented herein is intended to support research, development, and quality control activities by providing detailed data and standardized experimental methodologies.

Chemical Identity and Structure

This compound is the tartrate salt of Tylosin, a mixture of macrolide antibiotics produced by Streptomyces fradiae. The main component is Tylosin A. Its chemical structure is complex, featuring a 16-membered lactone ring.

IdentifierValue
Chemical Name This compound[1]
CAS Number 74610-55-2[1][2]
Molecular Formula C₄₆H₇₇NO₁₇·C₄H₆O₆[1]
Molecular Weight 1066.19 g/mol [1][3]

Physical Properties

This compound is typically a white to buff-colored powder.[4] Key physical properties are summarized in the table below.

PropertyValueReferences
Appearance Powder[1][1]
Color Colorless to yellow[1], Off-white to yellow[1]
Melting Point 140-146 °C[1], 165-175 °C[5][1][5]
Density Approximately 1.4 g/cm³[5][5]
pH 5.0 - 7.2 (in a 2.5% aqueous solution)[6][6]
Loss on Drying Not more than 4.5%[6][6]
Residue on Ignition Not more than 2.5%[6][6]

Chemical Properties and Stability

Solubility

This compound exhibits varying solubility in different solvents, a critical factor for formulation development.

SolventSolubilityReferences
Water 50 mg/mL (clear, yellow-green solution)[1], Freely soluble[7][8], Slightly soluble[5][1][5][7][8]
Methanol Very soluble[5], Freely soluble[4][4][5]
Ethanol Very soluble[5], Soluble[4][4][5]
Chloroform Very soluble[5], Soluble[4][4][5]
DMSO 300 mg/mL[2][2]
Acetonitrile Soluble
Lower Alcohols Soluble[4][4]
Esters and Ketones Soluble[4][4]
Dilute Mineral Acids Soluble[4][4]
Benzene and Ether Soluble[4][4]

The solubility in alcohol mixtures is dependent on the composition and temperature, with solubility increasing with a higher mass fraction of methanol and at higher temperatures.[9]

Stability

This compound is sensitive to light, moisture, and pH.

  • Light: Exposure to UV or direct sunlight can lead to significant degradation and loss of activity.[10] Solutions should be protected from light.[10]

  • Moisture: The powder is hygroscopic and should be stored in well-closed containers in a dry place.[10]

  • pH: It is unstable in acidic and alkaline conditions.[11] In aqueous solution, it is stable for at least one month at 22°C between pH 5.7 and 6.7.[2]

  • Temperature: While thermally stable as a substance and in solution, it shows some instability at high temperatures (100°C).[10][11] Recommended storage is typically between 2-8°C or under -20°C for long-term storage.[1]

The following diagram illustrates the key factors influencing the stability of this compound.

cluster_factors Factors Affecting Stability cluster_outcome Outcome Light Light (UV, Direct Sunlight) Degradation Degradation & Loss of Potency Light->Degradation Moisture Moisture (Hygroscopic) Moisture->Degradation pH pH (Acidic/Alkaline Conditions) pH->Degradation Temperature High Temperature Temperature->Degradation

Factors influencing the stability of this compound.

Experimental Protocols

Determination of Melting Point (Capillary Method)

The melting point of this compound powder can be determined using the capillary method as outlined in various pharmacopeias.[12][13][14]

Principle: A small, compacted sample in a capillary tube is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed.[14][15]

Methodology:

  • Sample Preparation: Ensure the this compound powder is completely dry and finely powdered.[15][16]

  • Capillary Loading: Press the open end of a capillary tube into the powder several times. Tap the closed end on a hard surface to compact the powder into a column of 2.5-3.5 mm.[12][13]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 5-10°C below the expected melting point.

  • Measurement: Decrease the heating rate to approximately 1°C per minute.[12][14]

  • Observation: Record the temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point).[12] The range between these two temperatures is the melting range.

Determination of Solubility (Saturation Shake-Flask Method)

The equilibrium solubility of this compound can be determined using the saturation shake-flask method.[17][18]

Principle: An excess amount of the solid drug is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved drug in the supernatant is then measured.[17]

Methodology:

  • Preparation: Add an excess amount of this compound powder to a stoppered flask containing the chosen solvent (e.g., water, buffer of a specific pH).

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Analysis: Dilute the aliquot appropriately and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • pH Measurement: For aqueous solutions, measure the pH of the saturated solution at the end of the experiment.[17]

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

HPLC is a standard method for the quantitative analysis of this compound and its related substances.[19][20][21]

Principle: The method separates Tylosin from other components in a sample based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. Detection is typically performed using a UV detector.

Example HPLC Method:

  • Instrumentation: HPLC system with a quaternary pump, autosampler, and UV-Vis detector.[19]

  • Column: Agilent C18 (250 mm x 4.6 mm, 5 µm) or equivalent.[19]

  • Mobile Phase: 100% Methanol (HPLC grade).[19]

  • Flow Rate: 1.8 mL/min.[19]

  • Column Temperature: 35°C.[19]

  • Detection Wavelength: 280 nm or 292 nm.[19][21]

  • Injection Volume: 10 µL.[19]

The following diagram illustrates a typical experimental workflow for the HPLC analysis of this compound.

cluster_workflow HPLC Analysis Workflow cluster_details Key Parameters A Standard/Sample Preparation D Injection A->D B Mobile Phase Preparation & Degassing C HPLC System Setup B->C C->D P2 Mobile Phase: Methanol C->P2 E Chromatographic Separation D->E F UV Detection E->F P1 Column: C18 E->P1 G Data Acquisition & Analysis F->G P3 Detector: UV @ 280nm F->P3

A typical workflow for the HPLC analysis of this compound.

Spectroscopic Properties

  • Infrared (IR) Spectroscopy: The IR spectrum of Tylosin shows characteristic absorption bands. A notable band is observed around 1720 cm⁻¹, which is assigned to the lactone carbonyl group.[22] IR spectroscopy can be used for identification purposes.[6][11]

  • Ultraviolet (UV) Spectroscopy: this compound exhibits UV absorbance, which is utilized in HPLC detection. The maximum absorbance (λmax) is reported at approximately 280-292 nm.[19][20][21]

Mode of Action

This compound is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria by binding to the 50S ribosomal subunit.[5] Its antimicrobial spectrum includes gram-positive bacteria and Mycoplasma.

Conclusion

This technical guide has detailed the essential physical and chemical properties of this compound powder, providing a valuable resource for scientists and professionals in the pharmaceutical field. The summarized data in tabular form, along with the outlined experimental protocols and diagrams, offer a practical framework for the handling, formulation, and analysis of this important veterinary antibiotic. A thorough understanding of these properties is crucial for ensuring the quality, efficacy, and stability of this compound-containing products.

References

Methodological & Application

Preparation of Tylosin Tartrate Stock Solution for Cell Culture: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tylosin Tartrate is a macrolide antibiotic derived from the fermentation product of Streptomyces fradiae.[1][2] It is widely used in veterinary medicine to treat infections caused by susceptible microorganisms.[1][3] In cell culture, this compound is primarily utilized to control and prevent contamination by Mycoplasma and other susceptible Gram-positive bacteria.[1][4] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the growth and replication of contaminating bacteria without significantly affecting eukaryotic cells at recommended concentrations.[1][4][5] This application note provides a detailed protocol for the preparation of a sterile this compound stock solution for use in mammalian cell culture.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C46H77NO17・C4H6O6[6][7]
Molecular Weight 1066.19 g/mol [6][7]
Appearance White to off-white powder[4][8]
Potency ≥800 units/mg tylosin[4]

Table 2: Solubility of this compound

SolventSolubilityReference
Water ≥ 100 mg/mL[8]
DMSO ≥ 100 mg/mL[8]
Ethanol 300 mg/mL[6]

Table 3: Recommended Concentrations and Storage

ParameterRecommendationReference
Recommended Working Concentration 8 mg/L[4]
Powder Storage 2-8°C, protected from light and moisture[4][9]
Stock Solution Storage (-20°C) Up to 1 month[6][8]
Stock Solution Storage (-80°C) Up to 1 year[6]
Aqueous Solution Stability (pH 5.7-6.7, 22°C) At least 1 month[6]
Aqueous Solution Stability (37°C) Stable for 3 days[4]

Experimental Protocols

This section provides a detailed methodology for the preparation of a this compound stock solution and its subsequent use in cell culture.

Preparation of a 10 mg/mL this compound Stock Solution

Materials:

  • This compound powder (BioReagent, suitable for cell culture)

  • Sterile, deionized, and purified water (e.g., Milli-Q or cell culture grade water)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile cryovials or polypropylene tubes for aliquoting

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood or biological safety cabinet, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 10 mL of a 10 mg/mL stock solution, weigh 100 mg of the powder.

  • Dissolution: Transfer the weighed powder into a sterile conical tube. Using a sterile serological pipette, add the desired volume of sterile water. For a 10 mg/mL solution, add 10 mL of water to the 100 mg of powder.

  • Mixing: Cap the tube tightly and vortex until the powder is completely dissolved. The solution should be clear.

  • Sterile Filtration: Draw the dissolved this compound solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe.

  • Aliquoting: Dispense the sterile-filtered solution into sterile cryovials or polypropylene tubes in appropriate volumes for your experimental needs (e.g., 1 mL aliquots). Aliquoting prevents repeated freeze-thaw cycles which can degrade the antibiotic.[6]

  • Labeling and Storage: Clearly label the aliquots with the name of the solution (this compound), concentration (10 mg/mL), preparation date, and your initials. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to one year).[6][8]

Application of this compound in Cell Culture

Protocol:

  • Thawing: When ready to use, thaw a frozen aliquot of the this compound stock solution at room temperature or in a 37°C water bath. Avoid repeated freeze-thaw cycles.

  • Dilution: Dilute the stock solution into your complete cell culture medium to achieve the desired final working concentration. The recommended working concentration is 8 mg/L.[4]

    • Example Calculation for a 1:1250 Dilution: To prepare 500 mL of cell culture medium with a final concentration of 8 mg/L this compound from a 10 mg/mL stock solution:

      • Volume of stock solution = (Final Concentration × Final Volume) / Stock Concentration

      • Volume of stock solution = (8 mg/L × 0.5 L) / 10,000 mg/L = 0.0004 L = 400 µL

    • Add 400 µL of the 10 mg/mL this compound stock solution to 500 mL of your complete cell culture medium.

  • Incubation: Mix the medium thoroughly and use it to culture your cells as you normally would.

Visualizations

The following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_application Application in Cell Culture weigh Weigh Tylosin Tartrate Powder dissolve Dissolve in Sterile Water weigh->dissolve Add to filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Sterile Vials filter->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Aliquot store->thaw Retrieve for use dilute Dilute into Cell Culture Medium thaw->dilute culture Incubate with Cells dilute->culture

Caption: Experimental workflow for this compound stock solution preparation and use.

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit protein_synthesis Protein Synthesis ribosome_50S->protein_synthesis Essential for ribosome_30S 30S Subunit tylosin This compound tylosin->ribosome_50S Binds to inhibition Inhibition tylosin->inhibition Leads to bacterial_growth Bacterial Growth & Replication protein_synthesis->bacterial_growth Required for inhibition->protein_synthesis of inhibition->bacterial_growth Prevents

Caption: Mechanism of action of this compound on the bacterial ribosome.

Conclusion

This application note provides a comprehensive guide for the preparation and use of this compound in a cell culture setting. By following these protocols, researchers can effectively utilize this antibiotic to prevent and control microbial contamination, thereby ensuring the integrity of their cell cultures and the reliability of their experimental results. Always refer to the manufacturer's specific instructions and safety data sheets for the particular product in use.

References

Application Note: Quantification of Tylosin Tartrate in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tylosin is a macrolide antibiotic used extensively in veterinary medicine to treat infections in food-producing animals such as cattle, swine, and poultry.[1][2] To ensure consumer safety, regulatory bodies like the European Union have established Maximum Residue Limits (MRLs) for tylosin in edible tissues, typically set at 100 µg/kg for muscle, liver, kidney, and fat.[3] Monitoring these residues is crucial to prevent potential human health risks associated with antibiotic resistance. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the confirmation and quantification of tylosin residues due to its high sensitivity, specificity, and reliability.[3][4] This application note provides a detailed protocol for the extraction and quantification of Tylosin Tartrate from various animal tissues.

Principle

This method involves the extraction of Tylosin from homogenized animal tissue using a solvent, followed by a solid-phase extraction (SPE) clean-up step to remove matrix interferences.[3] The purified extract is then analyzed by a reverse-phase liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) operating in positive electrospray ionization (ESI) mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions.

Experimental Protocols

1. Materials and Reagents

  • Standards: this compound reference standard (Sigma-Aldrich or equivalent).

  • Solvents: HPLC or MS-grade acetonitrile, methanol, and water.

  • Reagents: Formic acid, ammonium acetate, ethyl acetate, chloroform.[2]

  • SPE Cartridges: Strong Cation-Exchange (SCX) or C18 cartridges (e.g., Waters Oasis).[1][3]

  • Equipment: High-speed homogenizer, refrigerated centrifuge, SPE vacuum manifold, sample evaporator (e.g., nitrogen blow-down), analytical balance, LC-MS/MS system.

2. Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.[5][6] This solution should be stored at -20°C and is stable for several months.[6]

  • Intermediate Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol.

  • Working Standard Solutions (1-500 ng/mL): Prepare a series of calibration standards by serially diluting the intermediate solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

3. Sample Preparation Protocol

This protocol is a general guideline and may require optimization for specific tissue types.

  • Homogenization: Accurately weigh 2-5 g of minced tissue (muscle, liver, kidney, or fat) into a 50 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 10 mL of an appropriate extraction solvent. For example, methanol or an acidified methanol:water mixture can be used.[3][4] For fatty tissues, chloroform or ethyl acetate may be employed.[2]

    • Homogenize the sample at high speed for 1-2 minutes.

    • Vortex for 1 minute and then shake for 20 minutes.

  • Centrifugation: Centrifuge the homogenate at 4,000-5,000 x g for 15-20 minutes at 4°C.[7]

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition an SCX or C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Load the supernatant from the centrifugation step onto the conditioned cartridge at a slow, steady flow rate (~1-2 mL/min).

    • Washing: Wash the cartridge with 5 mL of water followed by 5 mL of methanol to remove interfering compounds.

    • Elution: Elute the Tylosin from the cartridge using 5-10 mL of 5% ammonia solution in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 1 mL of the mobile phase.

    • Filter the reconstituted sample through a 0.45 µm filter into an HPLC vial for analysis.[1]

4. LC-MS/MS Analysis

The following tables outline the recommended starting parameters for LC-MS/MS analysis.

Table 1: Liquid Chromatography (LC) Parameters

Parameter Recommended Condition
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 10% B, ramp to 90% B over 10 min, hold for 2 min, return to 10% B
Flow Rate 0.4 mL/min[1]
Column Temperature 35°C[1]

| Injection Volume | 5 µL[1] |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Recommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (m/z) 916.5[1]
Product Ions (m/z) Typically, two transitions are monitored for quantification and confirmation (e.g., 174.1, 772.5)
Drying Gas Temp. 300°C[1]
Drying Gas Flow 11 L/min[1]
Nebulizer Pressure 35 psi[1]

| Collision Energy | Optimize for specific instrument and transitions |

Data Presentation

The performance of this method should be validated according to regulatory guidelines such as the Commission Decision 2002/657/EC.[4] Key validation parameters are summarized below.

Table 3: Summary of Method Performance and Validation Data (Representative Values)

Parameter Muscle Liver Kidney Fat/Skin
Linearity Range 1 - 200 µg/kg 1 - 200 µg/kg 1 - 200 µg/kg 1 - 200 µg/kg
Correlation Coeff. (r²) > 0.99[3] > 0.99[3] > 0.99[3] > 0.99[3]
LOD (µg/kg) 0.2 - 1.6[3][8] 0.2 - 1.6[3][8] 0.2 - 1.6[3][8] 0.2 - 1.6[3][8]
LOQ (µg/kg) 1.5 - 5.0[3][8] 1.5 - 5.0[3][8] 1.5 - 5.0[3][8] 1.5 - 5.0[3][8]
Recovery (%) 80 - 110%[1][9] 80 - 110%[1][9] 80 - 110%[1][9] 80 - 110%[1][9]

| Precision (RSDr %) | < 15%[1] | < 15%[1] | < 15%[1] | < 15%[1] |

LOD: Limit of Detection, LOQ: Limit of Quantification, RSDr: Repeatability Relative Standard Deviation.

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final data analysis.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) Clean-up cluster_analysis Analysis cluster_data Data Processing Sample Animal Tissue Sample (Muscle, Liver, Kidney, Fat) Weigh Weigh 2-5g of Tissue Sample->Weigh Homogenize Homogenize with Extraction Solvent Weigh->Homogenize Centrifuge Centrifuge at 4000xg for 15 min Homogenize->Centrifuge Condition Condition SPE Cartridge Centrifuge->Condition Load Load Supernatant Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Tylosin Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS Process Peak Integration & Calibration LCMS->Process Quantify Quantify Concentration Process->Quantify Result Final Result (µg/kg) Quantify->Result

Caption: Experimental workflow for this compound quantification in tissues.

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantification of this compound in various animal tissues.[1] The sample preparation procedure, incorporating solid-phase extraction, effectively minimizes matrix effects, ensuring accurate and reliable results.[4] With a limit of quantification well below the established MRLs, this method is highly suitable for routine monitoring and regulatory compliance in food safety laboratories.[3]

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Tylosin Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Tylosin Tartrate, a macrolide antibiotic used in veterinary medicine.[1][2] The protocols are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and are intended to ensure accurate and reproducible results for antimicrobial susceptibility testing.[3][4][5]

Introduction

This compound is a bacteriostatic antibiotic with a broad spectrum of activity against Gram-positive bacteria and a limited range against Gram-negative organisms.[6] Determining the MIC of this compound is crucial for:

  • Guiding Therapeutic Decisions: MIC values help veterinarians select the most effective antibiotic and dosage regimen for treating bacterial infections in animals.[7][8]

  • Antimicrobial Resistance Monitoring: Routine MIC testing of clinical isolates allows for the surveillance of emerging resistance to this compound.[9]

  • Drug Development: In the preclinical phase of new veterinary drug development, MIC testing is essential for evaluating the in vitro potency of new antimicrobial compounds.[9][10]

The two primary methods for determining the MIC of this compound are broth microdilution and agar dilution.[8][11] Both methods are considered gold standards for susceptibility testing.[11]

Experimental Protocols

The following are detailed protocols for the broth microdilution and agar dilution methods for determining the MIC of this compound. These protocols are aligned with the principles outlined by the CLSI VET01 series of documents.[1][3][5][12][13]

Broth Microdilution Method

This method involves testing a microorganism's ability to grow in serially diluted concentrations of an antimicrobial agent in a liquid medium.[14][15]

Materials:

  • This compound reference standard

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213, Enterococcus faecalis ATCC® 29212)[1][16]

  • Sterile diluents (e.g., sterile water, saline)

  • Pipettes and sterile tips

  • Incubator (35 ± 2°C)

  • Nephelometer or spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh the this compound reference powder.

    • Dissolve the powder in a suitable solvent (refer to CLSI guidelines for specific solvents for macrolides) to create a high-concentration stock solution.

    • Further dilute the stock solution in CAMHB to create a working stock at twice the highest desired final concentration.

  • Serial Dilution in Microtiter Plate:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the working this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 50 µL from the last well.

  • Inoculum Preparation:

    • From a pure, overnight culture of the test organism, pick 3-4 colonies and suspend them in a sterile diluent.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a nephelometer. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation of Microtiter Plate:

    • Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.[14]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[15] Growth is observed as turbidity or a pellet at the bottom of the well.

Quality Control:

  • Concurrently test the recommended QC strains. The resulting MICs should fall within the acceptable ranges specified by CLSI documents.[1][16] For Tylosin, the acceptable QC range for S. aureus ATCC® 29213 is 0.5-2 µg/mL and for E. faecalis ATCC® 29212 is 0.5-2 µg/mL.[16][17]

Agar Dilution Method

This method involves incorporating varying concentrations of the antimicrobial agent into an agar medium, followed by the inoculation of the test organism.[11][18]

Materials:

  • This compound reference standard

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control (QC) strains (e.g., Staphylococcus aureus ATCC® 29213)

  • Sterile diluents

  • Inoculator (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound as described in the broth microdilution method.

  • Preparation of Antibiotic-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution in a sterile diluent.

    • For each concentration, add 1 part of the antibiotic dilution to 9 parts of molten MHA (held at 45-50°C).

    • Mix thoroughly and pour the agar into sterile petri dishes. Allow the plates to solidify.

    • Prepare a control plate containing MHA without any antibiotic.

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test organism as described in the broth microdilution method.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.[11]

  • Inoculation of Agar Plates:

    • Using an inoculator, apply a spot of the diluted bacterial inoculum onto the surface of each antibiotic-containing agar plate and the control plate. Up to 30 different isolates can be tested on a single plate.[19]

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.[11]

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the organism on the agar surface.

Quality Control:

  • Test the appropriate QC strains with each batch of MIC determinations. The MIC values obtained must be within the established QC ranges.

Data Presentation

The following tables summarize the expected quality control ranges and reported MIC values for this compound against various veterinary pathogens.

Table 1: CLSI Quality Control Ranges for this compound MIC (µg/mL)

Quality Control StrainMIC Range (µg/mL)
Staphylococcus aureus ATCC® 292130.5 - 2
Enterococcus faecalis ATCC® 292120.5 - 2

Data sourced from CLSI VET01-A3 and related publications.[1][16][17]

Table 2: Reported MIC Values of this compound for Veterinary Pathogens

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Staphylococcus intermedius (canine)--<0.25 (sensitive)
Mycoplasma hyopneumoniae (porcine)0.0160.06-
Mycoplasma synoviae (avian)-0.012-
Clostridium perfringens (rabbit, Italian isolates)<0.5<0.5-
Clostridium perfringens (rabbit, Spanish isolates)16256-

Note: MIC values can vary based on geographical location and isolate source. The data presented is for informational purposes and may not be representative of all isolates.[20][21][22][23]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform 2-fold Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate Plate (35°C, 16-20h) Inoculation->Incubation Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubation->Read_MIC

Caption: Workflow for Broth Microdilution MIC Determination.

References

Troubleshooting & Optimization

Technical Support Center: Tylosin Tartrate Aqueous Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with Tylosin Tartrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in water?

A1: this compound is generally considered freely soluble in water.[1][2] Commercial preparations are available with high solubility, with some sources indicating solubility of at least 100 mg/mL and others up to 200 mg/mL in water.[3][4] However, its practical solubility and the stability of the resulting solution are highly dependent on several factors, most notably pH.

Q2: How does pH affect the solubility and stability of this compound solutions?

A2: pH is a critical factor. Tylosin solutions are most stable in a pH range of 4 to 9.[5] Specifically, a pH between 5.0 and 7.2 is often cited for prepared solutions.[6] Outside of this range, degradation can occur. Below pH 4, Tylosin can degrade into desmycosin, another active compound.[5][7] The stability is highest around pH 3.5 and 9.0.[8]

Q3: How does temperature impact the stability of this compound solutions?

A3: Increased temperature accelerates the degradation of this compound, especially outside of its optimal pH stability ranges.[8] For long-term storage of stock solutions, -20°C or -80°C is recommended.[3][4] Medicated drinking water should be prepared fresh every 24 hours to 3 days to ensure potency.[9][10][11]

Q4: What is the recommended procedure for preparing a stock solution?

A4: To ensure thorough dissolution, always add the water to the this compound powder, not the other way around.[9][10][12] For a concentrated solution, you can first dissolve the powder in a smaller volume of water (e.g., one gallon) before diluting it to the final target concentration.[9][10] If you are preparing a stock solution for in vitro use, it should be filter-sterilized (0.22 µm filter) before use.[4]

Solubility and Stability Data Summary
ParameterValue / RangeNotesCitations
Water Solubility ≥100 mg/mL; up to 200 mg/mLFreely soluble, but concentration can affect stability.[1][3][4]
DMSO Solubility ≥100 mg/mL; up to 300 mg/mLUse fresh, non-hygroscopic DMSO for best results.[3][4]
Ethanol Solubility 300 mg/mLSlightly soluble in absolute ethanol.[1][3]
Optimal pH (Solution) 5.0 - 7.2As specified by USP for a 2.5% w/v solution.[6]
Optimal pH (Stability) ~3.5 and ~9.0Most stable as salt and non-dissociated forms.[8]
Stable pH Range 4.0 - 9.0Significant inactivation occurs outside this range.[5][7]
Stock Solution Storage 1 month at -20°C; 1 year at -80°CAliquot to avoid freeze-thaw cycles.[3]

Troubleshooting Guide

Q5: My this compound solution is cloudy or has formed a precipitate. What should I do?

A5: Cloudiness or precipitation upon dissolution can be caused by several factors, including incorrect pH, high concentration, or the use of inappropriate water quality. Follow the troubleshooting workflow below.

G cluster_0 Troubleshooting Workflow: Precipitation start Precipitation or Cloudiness Observed check_ph 1. Check Solution pH start->check_ph ph_range Is pH between 5.0 and 7.2? check_ph->ph_range contact_support If issue persists, consider formulation aids or contact technical support adjust_ph Adjust pH using dilute acid/base (e.g., HCl/NaOH) ph_range->adjust_ph No check_conc 2. Check Concentration ph_range->check_conc Yes adjust_ph->check_ph conc_high Is concentration too high for the current pH? check_conc->conc_high dilute Dilute the solution with appropriate buffer or purified water conc_high->dilute Yes check_water 3. Check Water Quality conc_high->check_water No resolved Issue Resolved dilute->resolved water_issue Are you using purified, CO2-free water? check_water->water_issue use_purified Use high-purity water (e.g., Milli-Q) water_issue->use_purified No water_issue->resolved Yes use_purified->resolved

Caption: Troubleshooting logic for this compound precipitation.

Q6: The powder is not dissolving completely, even with vigorous stirring. What could be the cause?

A6: Incomplete dissolution can occur if the incorrect mixing procedure is used or if the solvent is suboptimal.

  • Mixing Order: Always add the water to the powder, not the powder to the water.[10][12] This helps prevent clumping and allows each particle to be wetted more effectively.

  • Create a Slurry: For high concentrations, first create a concentrated pre-solution or slurry by adding a small amount of the solvent to the powder and mixing thoroughly.[9][10][11] Then, add the remaining solvent to reach the final volume.

  • Temperature: While heating can aid dissolution, be cautious as it can also accelerate degradation.[8] Gentle warming (e.g., to room temperature if stored cold) may be sufficient.

  • Sonication: If available, using a sonication bath can help break up aggregates and aid dissolution.

Q7: My prepared this compound solution lost its effectiveness. Why?

A7: Loss of potency is typically due to chemical degradation.

  • pH Shift: Ensure the pH of your final solution is within the stable range (4.0-9.0).[5] If the solution is unbuffered, absorption of atmospheric CO₂ can lower the pH over time.

  • Improper Storage: Solutions should be stored protected from light and heat.[11] For anything other than short-term use, store aliquots at -20°C or below.[3][4]

  • Age of Solution: Aqueous solutions of this compound have a limited shelf life. Prepare fresh solutions every 1-3 days for experimental use.[9][10][12]

Experimental Protocols

Protocol 1: Preparation of a 100 mg/mL this compound Stock Solution

This protocol outlines the steps to prepare a concentrated stock solution for further dilution.

G cluster_1 Protocol: Stock Solution Preparation start Start weigh 1. Weigh 1.0 g of This compound powder start->weigh measure 2. Measure ~8 mL of high-purity water weigh->measure slurry 3. Add water to powder and mix to form a slurry measure->slurry dissolve 4. Add water QS to 10 mL slurry->dissolve check_ph 5. Check pH (Target: 5.0-7.2) dissolve->check_ph adjust 6. Adjust pH if necessary (dilute HCl/NaOH) check_ph->adjust filter 7. Sterile filter (0.22 µm PVDF filter) adjust->filter aliquot 8. Aliquot into sterile tubes filter->aliquot store 9. Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing a sterile stock solution.

Methodology:

  • Weighing: Accurately weigh 1.0 g of this compound powder using an analytical balance and place it into a sterile container (e.g., a 15 mL conical tube or a small beaker).

  • Initial Wetting: Add approximately 8 mL of high-purity, sterile water (e.g., Milli-Q or WFI) to the powder.

  • Dissolution: Mix vigorously using a vortexer or magnetic stirrer until a slurry is formed and the powder begins to dissolve.

  • Final Volume: Add water to bring the final volume to 10.0 mL (QS ad 10 mL). Continue mixing until the solution is completely clear.

  • pH Measurement: Using a calibrated pH meter, measure the pH of the solution. The pH should be between 5.0 and 7.2.[6]

  • pH Adjustment (if necessary): If the pH is outside the target range, adjust it dropwise using sterile, dilute solutions of HCl (0.1 M) or NaOH (0.1 M).

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter (e.g., PVDF or PES) into a new sterile container.

  • Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or at -80°C for longer-term storage.[3][4]

References

Technical Support Center: Optimizing Tylosin Tartrate for In Vivo Swine Studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for utilizing Tylosin Tartrate in in vivo swine research. It includes frequently asked questions, troubleshooting advice, and detailed protocols to address common challenges encountered during experimental design and execution.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a macrolide antibiotic derived from the fermentation product of Streptomyces fradiae[1]. Its primary mechanism of action is the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, which halts the production of essential proteins necessary for bacterial survival and replication[2][3][4]. This action is primarily bacteriostatic, meaning it inhibits bacterial growth[2][4].

Q2: What is the spectrum of activity for this compound in swine? A2: Tylosin has a broad spectrum of activity against Gram-positive bacteria, such as Staphylococcus, Streptococcus, and Erysipelothrix rhusiopathiae (causative agent of swine erysipelas)[4][5][6]. It is also highly effective against Mycoplasma species, which are responsible for conditions like enzootic pneumonia (Mycoplasma hyopneumoniae) and swine arthritis (Mycoplasma hyosynoviae)[4][6][7][8]. Additionally, it is effective against certain spirochetes like Brachyspira hyodysenteriae (swine dysentery) and the intracellular bacterium Lawsonia intracellularis (porcine proliferative enteropathy or ileitis)[3][8][9][10].

Q3: What are the common administration routes for this compound in swine studies? A3: The most common administration routes in swine are oral, via medicated feed or drinking water, and parenteral, through intramuscular (IM) injection[11][12]. The choice of route depends on the experimental design, the target disease, and whether the goal is treatment or prevention[11][12]. Oral administration is convenient for treating large groups, while injection allows for more precise individual dosing[12].

Q4: What are the known side effects of this compound in swine? A4: While generally considered safe, adverse reactions can occur. These may include mild gastrointestinal issues like diarrhea[5][13]. In some cases, reactions such as pruritus (itching), skin erythema (redness), swelling of the vulva, and rectal edema and prolapse have been observed. These signs typically appear 48-72 hours after treatment begins and are often reversible[14].

Section 2: Dosage Optimization and Data

Optimizing the dosage of this compound is critical for achieving therapeutic efficacy while minimizing potential side effects and the development of antimicrobial resistance. Dosages can vary significantly based on the target pathogen, severity of the disease, and administration route.

Data Presentation: Dosage and Pharmacokinetics

The following tables summarize recommended dosages for key indications and the pharmacokinetic parameters of tylosin in swine.

Table 1: Recommended Dosages of this compound for Swine (by Indication and Administration Route)

IndicationPathogenAdministration RouteDosageDurationCitations
Swine Dysentery Brachyspira hyodysenteriaeIn-water250 mg/gallon (66 ppm)3-10 days[9][10]
In-feed (following water treatment)40-100 g/ton 2-6 weeks[9][10][15]
Intramuscular (IM)4 mg/lb (8.8 mg/kg) twice dailyUp to 3 days[7]
Porcine Proliferative Enteropathies (PPE/Ileitis) Lawsonia intracellularisIn-water (followed by feed)250 mg/gallon (66 ppm)3-10 days[9][10]
In-feed100 g/ton (110 ppm)At least 3 weeks[16][17][18]
In-feed (persistent infection)110 g/ton for 3 weeks, then 44 g/ton for 3 weeks6 weeks total[17][18][19]
Swine Pneumonia Pasteurella spp., Mycoplasma spp.Intramuscular (IM)4 mg/lb (8.8 mg/kg) twice dailyUp to 3 days[6][7]
Intramuscular (IM)5-20 mg/kg per dayAs needed[11]
Oral (water)25 mg/kg body weight3-5 days[8]
Swine Arthritis Mycoplasma hyosynoviaeIntramuscular (IM)4 mg/lb (8.8 mg/kg) twice dailyUp to 3 days[6][7]
Swine Erysipelas Erysipelothrix rhusiopathiaeIntramuscular (IM)4 mg/lb (8.8 mg/kg) twice dailyUp to 3 days[6][7]

Table 2: Summary of Pharmacokinetic Parameters of Tylosin in Swine

ParameterRouteDoseValueHealth StatusCitations
Cmax (Peak Concentration)IM20 mg/kg3.59 µg/mLInfected[20]
IM10 mg/kg2.37 µg/mLInfected (S. suis)[21]
IM10 mg/kg1.7 µg/mLN/A[11]
Tmax (Time to Peak)IM20 mg/kg0.25 hHealthy & Infected[20]
IM10 mg/kg1.58 hInfected (S. suis)[21]
IM2.5-5 mg/kg0.5-2 hN/A[11]
AUC (Area Under the Curve)IM20 mg/kg10.46 hµg/mLInfected[20]
IM10 mg/kg10.30 hµg/mLInfected (S. suis)[21]
(Elimination Half-life)IM20 mg/kg1.83 hInfected[20]
IVN/A4.5 hHealthy[11]
Oral Bioavailability (F) OralN/A25.78% (Tartrate) vs. 13.73% (Phosphate)N/A[22]

Section 3: Troubleshooting Guide

Q5: My this compound soluble powder is not dissolving well in the drinking water. What can I do? A5: Poor water solubility can be a challenge[23]. To ensure proper dissolution, always add the water to the powder, not the other way around. Prepare a fresh solution every three days, as the stability of tylosin in water can decrease over time[9]. If solubility issues persist, consider the pH of your water source, as this compound is most stable in water with a pH between 5.7 and 6.7[24]. Using a stock solution and then diluting it may also improve dissolution.

Q6: How should I prepare and store a stock solution of this compound? A6: this compound can be dissolved in Dimethyl Sulfoxide (DMSO) at concentrations up to 300 mg/mL[24]. For aqueous solutions, it is stable for at least one month when stored in high-purity water (e.g., Milli-Q) at a pH of 5.7-6.7 at 22°C[24]. For long-term storage, it is recommended to prepare aliquots of the stock solution and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q7: I am observing inconsistent results in my study. What could be the cause? A7: Inconsistent results can stem from several factors.

  • Dosage Accuracy: Severely ill animals may have reduced water and feed intake, leading to underdosing when medication is administered orally. In such cases, parenteral (injectable) treatment for individual animals may be necessary to ensure they receive the correct dose[8][14].

  • Antimicrobial Resistance: The target pathogen may have developed resistance to macrolides. It is recommended to establish the susceptibility of the causative microorganisms before starting a study[8].

  • Drug Administration: The route of administration can significantly impact outcomes. Oral administration exposes gut bacteria to high concentrations of the antibiotic, which may have a greater potential to promote resistance compared to injection[12].

Q8: Are there withdrawal period considerations for studies involving food-producing animals? A8: Yes. While research animals are often not intended for consumption, it is critical to be aware of established withdrawal periods. For swine treated with Tylosin injection, there is a 14-day withdrawal period before slaughter[7]. If medicated drinking water is used, followed by medicated feed, a 48-hour withdrawal period is required after the final water treatment[17].

Section 4: Experimental Protocols & Methodologies

This section provides a sample methodology for an in vivo efficacy study in swine, based on a Lawsonia intracellularis challenge model.

Protocol: Efficacy of this compound for Control of Porcine Proliferative Enteropathy (PPE)

1. Objective: To evaluate the effectiveness of this compound administered via drinking water for the control of clinical signs, intestinal lesions, and growth performance suppression associated with PPE in swine challenged with Lawsonia intracellularis.

2. Animals and Housing:

  • Use weaned pigs, approximately 28 days of age, confirmed to be free of L. intracellularis.

  • House pigs in pens, allowing for acclimation to the facility for at least 7-13 days prior to the start of the study[25].

  • Randomly assign pigs to treatment groups (e.g., Non-challenged Unmedicated, Challenged Unmedicated, Challenged Medicated) with multiple pens per group[25].

3. Challenge Procedure:

  • On Day 0 and Day 1 of the study, orally challenge pigs in the designated groups with a known concentration of a pure culture of L. intracellularis (e.g., a total dose of 1.2 x 10⁸ organisms per pig)[25].

  • Sham-inoculate the non-challenged control group with a sterile medium.

4. Treatment Administration:

  • Begin treatment after clinical signs are expected to appear (e.g., Day 10 post-challenge)[25].

  • For the "Challenged-Medicated" group, administer this compound in the drinking water at a target concentration (e.g., 250 mg/gallon)[9][10].

  • Ensure that medicated water is the only water source available to the treatment group for the duration of the treatment period (e.g., 7-10 days)[9][25].

  • Provide non-medicated water to the control groups.

5. Data and Sample Collection:

  • Clinical Observations: Monitor pigs daily for clinical signs of PPE, such as diarrhea, lethargy, and reduced appetite. Score fecal consistency.

  • Growth Performance: Measure body weight at the beginning of the study, at the start of treatment, and at the end of the study to calculate Average Daily Gain (ADG). Track feed consumption to determine Feed Conversion Ratio (FCR).

  • Sample Collection: Collect fecal samples periodically to test for the presence of L. intracellularis via PCR.

  • Necropsy: At the end of the study (e.g., Day 17 or 18), euthanize all pigs. Perform a necropsy and score the intestinal tract for gross lesions characteristic of PPE[25]. Collect tissue samples for histopathology.

6. Statistical Analysis: Analyze data using appropriate statistical methods. For example, compare growth parameters (ADG, FCR) between groups using ANOVA. Analyze lesion scores and PCR results using non-parametric tests or logistic regression. A p-value of < 0.05 is typically considered significant.

Section 5: Visualizations

Diagrams of Key Processes and Workflows

Mechanism of Action for this compound cluster_0 Bacterial Cell ribosome 50S Ribosomal Subunit synthesis Protein Synthesis ribosome->synthesis Inhibits growth Bacterial Growth & Replication synthesis->growth Enables tylosin This compound tylosin->ribosome

Caption: this compound's mechanism of action against bacteria.

General Workflow for In Vivo Swine Efficacy Study acclimate 1. Animal Acclimation (7-14 days) baseline 2. Baseline Data (Weight, Health Status) acclimate->baseline randomize 3. Randomization into Groups baseline->randomize challenge 4. Experimental Challenge (Infection/Induction) randomize->challenge treat 5. Treatment Administration (Tylosin vs. Control) challenge->treat monitor 6. Daily Monitoring (Clinical Signs, Feed/Water Intake) treat->monitor collect 7. Sample Collection (Feces, Blood) monitor->collect end 8. Study Endpoint (Necropsy, Tissue Collection) collect->end analyze 9. Data Analysis (Statistics) end->analyze

Caption: A typical experimental workflow for a swine study.

Dosage Strategy Decision Tree n1 Identify Goal n2 Treatment of Active Disease n1->n2 Treatment n3 Prevention/ Control n1->n3 Prevention n4 Systemic/Severe? (e.g., Pneumonia, Arthritis) n2->n4 n5 Enteric? (e.g., Dysentery, Ileitis) n2->n5 n6 Group or Individual? n3->n6 n4->n5 No r1 Use Intramuscular (IM) Route (e.g., 8.8 - 20 mg/kg) n4->r1 Yes r2 Use In-Water Route (e.g., 250 mg/gal) n5->r2 Acute Outbreak r3 Use In-Feed Route (e.g., 40-110 g/ton) n5->r3 Follow-up n6->r1 Individual n6->r3 Group

References

Technical Support Center: Tylosin Tartrate in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tylosin Tartrate in biological experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address potential interference of this compound in common laboratory assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrolide antibiotic primarily used in veterinary medicine.[1][2] Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 50S ribosomal subunit, which prevents peptide bond formation and translocation.[3] This action is primarily bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the bacteria.

Q2: Can this compound affect mammalian cells in my in vitro experiments?

Yes, beyond its antimicrobial properties, this compound has been observed to have immunomodulatory effects on mammalian cells.[4][5] It has been shown to increase splenocyte proliferation and antitumor activity of splenocytes in chickens.[4][5][6] Therefore, if you are studying immune responses or cell proliferation, it is crucial to consider that this compound itself may influence your results.

Q3: Is it possible for this compound to interfere with my ELISA results?

While ELISA is a common method for detecting Tylosin residues in tissues, there is no direct evidence to suggest that this compound interferes with the antibody-antigen binding or the enzymatic reaction of a typical ELISA for other analytes.[7][8][9] However, as with any compound being introduced into an assay, it is best practice to run appropriate controls to rule out any unforeseen interactions. One study on a lateral flow immunoassay for tylosin detection showed no interference from other antibiotics, highlighting the specificity of such assays for tylosin itself.[10][11]

Q4: Can this compound inhibit my PCR reaction?

Currently, there is no specific scientific literature documenting the direct inhibition of PCR by this compound. However, many compounds can affect PCR efficiency. It is recommended to include a positive control with and without this compound to assess for any potential inhibitory effects in your specific PCR setup.

Q5: How might this compound interfere with spectrophotometer-based assays?

This compound has a known UV absorbance maximum at approximately 286 nm.[12][13] This can cause interference in any assay that relies on spectrophotometric readings in the UV range, potentially leading to falsely elevated absorbance values. This is particularly relevant for assays that measure protein or nucleic acid concentration (e.g., at 260 nm and 280 nm) or enzyme activity assays that use a substrate or product with absorbance in this region.

Troubleshooting Guides

Issue 1: Unexpected changes in cell proliferation or immune cell activation in cell-based assays.

Possible Cause: The observed effects may be a result of the immunomodulatory properties of this compound rather than your experimental variable.[4][5] Tylosin has been shown to stimulate splenocyte proliferation.[4][6]

Troubleshooting Steps:

  • Run a this compound-only control: Culture your cells with the same concentration of this compound used in your experiments, but without your experimental treatment. This will allow you to quantify the baseline effect of the antibiotic on your cells.

  • Perform a dose-response curve: Test a range of this compound concentrations to determine if the observed effect is dose-dependent.

  • Consider alternative antibiotics: If the interference is significant and cannot be controlled for, consider using an antibiotic from a different class with a different mechanism of action and no known immunomodulatory effects.

Issue 2: Higher than expected absorbance readings in a spectrophotometric assay.

Possible Cause: this compound has an absorbance maximum around 286 nm, which may be interfering with your measurement.[12][13]

Troubleshooting Steps:

  • Measure the absorbance of this compound alone: Prepare a solution of this compound at the concentration used in your assay and measure its absorbance at the wavelength you are using for your measurements. This will tell you the extent of its contribution to the total absorbance.

  • Use a proper blank: Your blank solution should contain everything that is in your experimental wells, including this compound, except for the analyte you are measuring.

  • Shift your detection wavelength: If possible, use a reagent for your assay that allows for detection at a wavelength outside of the absorbance range of this compound.

Data Summary

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
CAS Number 74610-55-2[1][3]
Molecular Formula C₅₀H₈₃NO₂₃[1]
Molecular Weight 1066.19 g/mol [1]
Solubility in Water 50 mg/mL
UV Absorbance Max (λmax) ~286 nm[13]

Table 2: Documented Biological Effects of this compound

Biological EffectModel SystemObserved OutcomeReference
Immunomodulation Chicken splenocytesIncreased proliferation[4][6]
Immunomodulation ChickensIncreased antibody production[14]
Immunomodulation ChickensIncreased antitumor activity of splenocytes[4][5]

Experimental Protocols

Protocol 1: Testing for this compound Interference in a Cell Proliferation Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Control and Treatment Groups:

    • Negative Control: Cells with media only.

    • Vehicle Control: Cells with the vehicle used to dissolve this compound.

    • This compound Control: Cells with media containing this compound at the final experimental concentration.

    • Positive Control: Cells with a known proliferation-inducing agent.

    • Experimental Group: Cells with your experimental compound(s) in media containing this compound.

  • Incubation: Incubate the plate for the desired duration of your experiment.

  • MTT Assay:

    • Add MTT reagent to each well and incubate according to the manufacturer's protocol.

    • Add solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • Data Analysis: Compare the absorbance of the "this compound Control" to the "Negative Control" and "Vehicle Control". A significant difference indicates that this compound is affecting cell proliferation. This difference should be taken into account when interpreting the results of your "Experimental Group".

Visualizations

Signaling_Pathway_Immunomodulation Tylosin This compound Immune_Cell Immune Cell (e.g., Splenocyte) Tylosin->Immune_Cell Acts on Proliferation Increased Proliferation Immune_Cell->Proliferation Antibody_Production Increased Antibody Production Immune_Cell->Antibody_Production Antitumor_Activity Increased Antitumor Activity Immune_Cell->Antitumor_Activity

Potential immunomodulatory effects of this compound.

Experimental_Workflow_Interference_Check cluster_0 Assay Preparation cluster_1 Control Groups cluster_2 Data Analysis and Interpretation Start Plan Experiment with This compound Setup_Controls Prepare Assay Controls Start->Setup_Controls Control_Negative Negative Control (No Treatment) Setup_Controls->Control_Negative Control_Tylosin This compound Only Setup_Controls->Control_Tylosin Control_Experimental Experimental Treatment + this compound Setup_Controls->Control_Experimental Run_Assay Perform Assay Control_Negative->Run_Assay Control_Tylosin->Run_Assay Control_Experimental->Run_Assay Compare_Results Compare Control Groups Run_Assay->Compare_Results No_Interference No Significant Difference: Proceed with Experiment Compare_Results->No_Interference No Interference Significant Difference: Interference Detected Compare_Results->Interference Yes Troubleshoot Consult Troubleshooting Guide Interference->Troubleshoot

Workflow to test for this compound interference.

Spectrophotometry_Interference Analyte Analyte of Interest (Absorbance at λ) Spectrophotometer Spectrophotometer Measurement Analyte->Spectrophotometer Tylosin This compound (Absorbance at ~286 nm) Tylosin->Spectrophotometer Potential Interference Total_Absorbance Total Measured Absorbance Spectrophotometer->Total_Absorbance

Principle of spectrophotometric interference.

References

Technical Support Center: Overcoming Tylosin Tartrate Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Tylosin Tartrate resistance in bacterial strains.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a macrolide antibiotic that inhibits bacterial growth by binding to the 50S subunit of the bacterial ribosome.[1][2][3][4] This binding action interferes with protein synthesis, specifically by preventing peptide bond formation and translocation, which ultimately halts the production of essential proteins necessary for bacterial survival and replication.[1][2][3] It is primarily a bacteriostatic agent, meaning it inhibits bacterial reproduction, but it can exhibit bactericidal properties at high concentrations.[3][4][5]

Q2: My bacterial strain is showing resistance to this compound. What are the common resistance mechanisms?

A2: Bacterial resistance to this compound is commonly attributed to several mechanisms:

  • Target Site Modification: This is a primary mechanism and often involves mutations in the 50S ribosomal RNA (rRNA), which prevent the binding of this compound.[1][2] Specific modifications include:

    • Methylation of 23S rRNA: Certain enzymes, known as methyltransferases, can add methyl groups to specific nucleotides in the 23S rRNA. For instance, in Streptomyces fradiae, the producer of tylosin, resistance is conferred by the synergistic action of two methyltransferases, TlrB and TlrD, which methylate nucleotides G748 and A2058, respectively.[6]

    • Point Mutations: Single nucleotide mutations in the 23S rRNA gene can also confer high-level resistance. For example, the A2075G mutation has been identified in erythromycin-resistant Campylobacter coli isolates, a resistance that can be selected for by tylosin treatment.[7]

  • Enzymatic Inactivation: Some bacteria produce enzymes that can inactivate the antibiotic. A recently discovered enzyme, EstT, is capable of inactivating macrolides like tylosin by breaking the macrolactone ring through hydrolysis.[8]

  • Active Efflux: Although less commonly cited for tylosin specifically compared to other antibiotics, some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its ribosomal target.[6]

Q3: Are there established clinical breakpoints for this compound susceptibility?

A3: Yes, clinical breakpoints (CBPs) for this compound have been established to differentiate between susceptible and resistant bacterial strains.[9] These breakpoints are crucial for guiding appropriate clinical use and minimizing the development of resistance.[9] For example, a study on Mycoplasma gallisepticum established a clinical breakpoint of 2 µg/mL.[9][10] It is important to consult the latest guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI) for specific breakpoints relevant to the bacterial species you are working with.[11][12][13]

Troubleshooting Guide

Problem: My experimental results show a high Minimum Inhibitory Concentration (MIC) for this compound against my bacterial strain of interest.

This indicates that a higher concentration of the antibiotic is required to inhibit the growth of the bacteria, suggesting the presence of resistance.

Possible Cause 1: Target Site Modification

  • Troubleshooting Steps:

    • Sequence the 23S rRNA gene: Isolate genomic DNA from the resistant strain and perform PCR amplification and sequencing of the 23S rRNA gene. Compare the sequence to that of a susceptible, wild-type strain to identify any point mutations, particularly in regions known to be involved in macrolide binding.

    • Investigate rRNA methylation: Analyze for the presence of methyltransferase genes, such as erm genes, which are known to confer macrolide resistance.[6] This can be done using PCR with specific primers for known resistance genes.

Possible Cause 2: Enzymatic Inactivation

  • Troubleshooting Steps:

    • Screen for inactivating enzyme genes: Use PCR to screen for genes known to encode macrolide-inactivating enzymes, such as the recently identified estT gene.[8]

    • Perform a bioassay: Incubate this compound with a cell-free extract from the resistant bacterial strain. After incubation, test the remaining activity of the antibiotic against a known susceptible strain. A significant reduction in activity would suggest enzymatic inactivation.

Possible Cause 3: Active Efflux

  • Troubleshooting Steps:

    • Perform an efflux pump inhibitor assay: Determine the MIC of this compound in the presence and absence of a known efflux pump inhibitor (EPI). A significant decrease in the MIC in the presence of the EPI suggests that an efflux mechanism is contributing to resistance.

    • Gene expression analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of known efflux pump genes in the resistant strain versus a susceptible strain. Increased expression in the resistant strain would indicate the involvement of efflux pumps.

Strategies to Overcome this compound Resistance

Strategy 1: Combination Therapy

The use of this compound in combination with other antimicrobial agents can be a powerful strategy to overcome resistance.

  • With other antibiotics: Combining this compound with antibiotics that have different mechanisms of action can create a synergistic effect. For example, β-lactam antibiotics can damage the bacterial cell wall, potentially increasing the uptake of this compound.[14][15]

  • With resistance mechanism inhibitors:

    • Destructase Inhibitors: For resistance caused by enzymatic inactivation, co-administering an inhibitor of the inactivating enzyme can restore the efficacy of this compound.[16]

    • Efflux Pump Inhibitors (EPIs): If resistance is mediated by efflux pumps, the addition of an EPI can block the pump's activity, allowing this compound to accumulate within the bacterial cell and reach its target.

Strategy 2: Use of Adjuvants

Adjuvants are compounds that can enhance the efficacy of an antibiotic.[17][18][19] Research into novel adjuvants that can be co-administered with this compound is an active area. These may work by various mechanisms, such as increasing bacterial cell permeability or stimulating the host immune response.[17][19]

Data Presentation

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for this compound

Bacterial SpeciesMIC Range (µg/mL)Reference
Mycoplasma hyopneumoniae0.015 - 0.3[1][2]
Streptococcus pneumoniae0.125 - 64[1][2]
Staphylococcus aureus0.5 - >128[4]
Mycoplasma bovis0.06 - 4[4]
Mycoplasma gallisepticum0.004 - 4[10]

Table 2: Clinical Breakpoints for Tylosin Against Mycoplasma gallisepticum

ParameterValue (µg/mL)Reference
Wild-type/Epidemiological Cutoff Value (COWT/ECV)2[9][10]
Pharmacokinetics-Pharmacodynamics (PK-PD) Cutoff Value (COPD)1[10]
Clinical Cutoff Value (COCL)0.5[10]
Final Clinical Breakpoint (CBP) 2 [9][10]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a bacterial isolate.[10][20]

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1024 µg/mL in an appropriate solvent.

  • Prepare Inoculum: From a pure culture, select 4-5 colonies and suspend them in a suitable broth (e.g., Mueller-Hinton Broth). Incubate at 37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).[21]

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in broth to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: Dilute the standardized bacterial suspension and add it to each well of the microtiter plate to a final concentration of approximately 5 x 105 CFU/mL. Include a growth control well (bacteria without antibiotic) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[21]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[20]

Protocol 2: Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of antimicrobial susceptibility.[20][21]

  • Prepare Inoculum: Prepare a bacterial inoculum as described in the broth microdilution method (Step 2).

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized bacterial suspension and streak it evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Apply Antibiotic Disk: Aseptically place a disk impregnated with a standard amount of Tylosin (e.g., 30 µg) onto the surface of the agar.[21]

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.[21]

  • Measure Zone of Inhibition: Measure the diameter of the zone of no bacterial growth around the antibiotic disk in millimeters.

  • Interpret Results: Compare the diameter of the zone of inhibition to established standards (e.g., from CLSI) to determine if the strain is susceptible, intermediate, or resistant to this compound.

Visualizations

Resistance_Mechanisms cluster_bacterium Bacterial Cell cluster_resistance Resistance Mechanisms ribosome 50S Ribosome dna Bacterial DNA target_mod Target Site Modification (rRNA methylation/mutation) dna->target_mod enzymatic_inact Enzymatic Inactivation (e.g., EstT hydrolysis) dna->enzymatic_inact efflux_pump Efflux Pump tylosin_effluxed This compound efflux_pump->tylosin_effluxed target_mod->ribosome Alters binding site tylosin_out This compound (Inactive) enzymatic_inact->tylosin_out tylosin_in This compound tylosin_in->ribosome Inhibits protein synthesis tylosin_in->efflux_pump tylosin_in->enzymatic_inact

Caption: Mechanisms of bacterial resistance to this compound.

Overcoming_Resistance cluster_strategies Strategies to Overcome Resistance cluster_combo_types cluster_inhibitor_types combo_therapy Combination Therapy other_antibiotics Other Antibiotics (e.g., β-lactams) combo_therapy->other_antibiotics resistance_inhibitors Resistance Inhibitors combo_therapy->resistance_inhibitors adjuvants Adjuvants restored_efficacy Restored Tylosin Efficacy adjuvants->restored_efficacy Enhances Activity other_antibiotics->restored_efficacy Synergistic Effect destructase_inhib Destructase Inhibitors resistance_inhibitors->destructase_inhib epi Efflux Pump Inhibitors (EPIs) resistance_inhibitors->epi destructase_inhib->restored_efficacy Prevents Inactivation epi->restored_efficacy Blocks Efflux

Caption: Strategies for overcoming this compound resistance.

MIC_Workflow start Start: Pure Bacterial Culture prep_inoculum Prepare & Standardize Inoculum (0.5 McFarland) start->prep_inoculum inoculate_plate Inoculate Plate with Standardized Bacteria prep_inoculum->inoculate_plate serial_dilution Prepare 2-fold Serial Dilution of this compound in 96-well plate serial_dilution->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Read Results: Identify lowest concentration with no visible growth incubate->read_results end End: MIC Value Determined read_results->end

Caption: Experimental workflow for MIC determination.

References

Technical Support Center: Stabilizing Tylosin Tartrate in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the stability of Tylosin Tartrate in solution during experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

Issue 1: Rapid Degradation of this compound in Aqueous Solution

  • Question: My this compound solution is losing potency rapidly. What are the primary factors causing this degradation?

  • Answer: The stability of this compound in solution is significantly influenced by several factors:

    • pH: this compound is most stable in a slightly acidic to neutral pH range, typically between 5.5 and 7.5.[1] Degradation increases in highly acidic (pH < 4.5) or alkaline conditions.[1]

    • Temperature: Elevated temperatures accelerate the degradation of this compound.

    • Light: Exposure to light, particularly UV light, can lead to photodegradation.[2][3]

    • Oxidizing Agents: The presence of oxidizing agents can promote the degradation of the macrolide structure.

Issue 2: Precipitation or Poor Solubility of this compound

  • Question: I'm observing precipitation in my this compound solution, or it's difficult to dissolve. How can I improve its solubility and prevent precipitation?

  • Answer: Tylosin base has poor water solubility. While this compound is more soluble, issues can still arise.[1] Consider the following solutions:

    • Co-solvents: The use of co-solvents like propylene glycol can significantly enhance the solubility of this compound.[4]

    • pH Adjustment: Ensure the pH of your solution is within the optimal range for stability and solubility. The use of a pH modifier like L-tartaric acid can aid in dissolution and stability.[5][6][7]

    • Inclusion Complexes: Utilizing complexing agents like hydroxypropyl-β-cyclodextrin can improve solubility and stability by encapsulating the this compound molecule.[6][8]

    • Proper Mixing: When preparing solutions, always add water to the this compound powder, not the other way around, to ensure thorough dissolution.[9]

Issue 3: Discoloration of the this compound Solution

  • Question: My this compound solution has developed a yellow or brownish tint. What causes this, and is the product still viable?

  • Answer: Discoloration of a this compound solution is often an indicator of degradation. The formation of degradation products can lead to a change in the solution's appearance. The viability of the solution depends on the extent of degradation. It is crucial to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the remaining concentration of active this compound and the presence of impurities. To prevent discoloration, it is important to control the factors that contribute to degradation, such as pH, temperature, and light exposure.

Frequently Asked Questions (FAQs)

General Stability

  • Q1: What is the optimal pH range for storing a this compound solution?

    • A1: Aqueous solutions of Tylosin are most stable at a pH between 5.5 and 7.5 at 25°C for up to three months.[1] One source suggests stability for at least one month in Milli-Q water at a pH of 5.7 to 6.7 at 22°C.[10]

  • Q2: How does temperature affect the stability of this compound in solution?

    • A2: Higher temperatures accelerate the degradation of this compound. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.[10]

  • Q3: Is this compound sensitive to light?

    • A3: Yes, this compound is susceptible to photodegradation.[2][3] Solutions should be protected from light by using amber-colored containers or by storing them in the dark.

Formulation and Excipients

  • Q4: What excipients can be used to improve the stability of a this compound solution?

    • A4: Several excipients have been shown to improve stability:

      • pH Buffers and Acidifiers: L-tartaric acid and sodium citrate can help maintain an optimal pH.[5][6][7]

      • Antioxidants: Sodium sulfite can be used to prevent oxidative degradation.[5]

      • Solubilizers and Stabilizers: Propylene glycol, poloxamers, and hydroxypropyl-β-cyclodextrin can enhance solubility and stability.[4][5][6][8]

  • Q5: Can I mix this compound with other compounds in the same solution?

    • A5: Co-mixing this compound with other substances, especially those that can alter the pH or have oxidative potential, is generally not recommended without proper validation. Such additions can accelerate degradation.

Degradation and Analysis

  • Q6: What are the main degradation products of Tylosin A Tartrate?

    • A6: A major degradation product of Tylosin A is Tylosin B (desmycosin), which is formed through the hydrolysis of the mycarose sugar. Other identified degradation products include 5-O-mycaminosyltylonolide (OMT) and lactenocin, particularly under thermal stress.[11]

  • Q7: How can I accurately measure the concentration of this compound and its degradation products?

    • A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to quantify this compound and separate it from its degradation products.[12][13][14][15]

Quantitative Data on this compound Stability

The following tables summarize the degradation kinetics of this compound under various conditions.

Table 1: Half-life of Tylosin A under Different Conditions

ConditionMatrixpHTemperature (°C)Half-life (t½)Reference
Aerobic, in the lightWater--200 days[3]
Aerobic, in the darkWater-->365 days (6% loss)[3]
AnaerobicManure Slurry-22< 2 days
AerobicSoil--7 days[3]
AnaerobicManure Slurry5.5-234 hours
AnaerobicManure Slurry7.0-35.28 hours

Table 2: Photodegradation Rate Constants of this compound in Aqueous Solution

ConditionAdditiveRate Constant (k)Reference
Direct Photolysis (UV at 350 nm)None0.0057 s⁻¹[2]
Indirect Photolysis15 mg/L Humic Acid0.1004 s⁻¹[2]
Advanced Oxidation0.4 M Hydrogen Peroxide0.016 s⁻¹[2]
Photo-Fenton Process-0.021 s⁻¹[2]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your equipment and sample matrix.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[12]

    • Column Temperature: 35°C.[12]

  • Mobile Phase:

    • A mixture of an aqueous buffer and an organic solvent is typically used. For example, a mobile phase consisting of 2.25% (w/v) sodium perchlorate at pH 2.5 and acetonitrile (60:40 v/v). Another option is 100% methanol.[12]

    • The mobile phase should be filtered and degassed before use.

  • Detection:

    • UV detection at a wavelength of approximately 280-290 nm.[12]

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute to a known concentration within the linear range of the assay.[12]

    • Sample Solution: Dilute the this compound solution under investigation with the mobile phase or a suitable diluent to a concentration within the linear range of the assay.

  • Analysis:

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak areas and calculate the concentration of this compound in the sample by comparing its peak area to that of the standard.

    • Degradation is indicated by a decrease in the peak area of Tylosin A and the appearance of new peaks corresponding to degradation products.

Visualizations

Tylosin_Degradation_Pathway Tylosin_A Tylosin A Tylosin_B Tylosin B (Desmycosin) Tylosin_A->Tylosin_B Hydrolysis (Loss of Mycarose) OMT 5-O-mycaminosyltylonolide (OMT) Tylosin_A->OMT Thermal Degradation Lactenocin Lactenocin Tylosin_A->Lactenocin Thermal Degradation Other_Products Other Degradation Products Tylosin_A->Other_Products Photodegradation, Oxidation

Caption: Simplified degradation pathway of Tylosin A.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Sol Prepare this compound Solution (with and without stabilizers) Stress_pH Varying pH Prep_Sol->Stress_pH Stress_Temp Varying Temperature Prep_Sol->Stress_Temp Stress_Light Light Exposure Prep_Sol->Stress_Light Sampling Sample at Time Intervals Stress_pH->Sampling Stress_Temp->Sampling Stress_Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data Quantify Tylosin A and Degradation Products HPLC->Data

References

Reducing matrix effects in Tylosin Tartrate LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with Tylosin Tartrate LC-MS analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and reduce matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact this compound analysis?

A: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency (suppression or enhancement) of the target analyte, this compound, due to co-eluting compounds from the sample matrix.[1] These interfering components can include salts, proteins, phospholipids, and other endogenous materials.[1] This interference can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity in your assay.[1]

Q2: How can I assess the extent of matrix effects in my samples?

A: A standard method to quantitatively assess matrix effects is the post-extraction spike method.[1] This involves comparing the peak area of this compound in a standard solution to the peak area of a post-extraction spiked sample (a blank matrix extract to which the analyte is added). The matrix factor (MF) is calculated as follows:

  • MF = (Peak area in presence of matrix) / (Peak area in absence of matrix)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Q3: What are the primary strategies to reduce matrix effects for this compound?

A: The three main strategies to mitigate matrix effects are:

  • Sample Preparation: Employing effective cleanup techniques to remove interfering matrix components before LC-MS analysis. This includes methods like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS.

  • Chromatographic Separation: Optimizing the LC method to chromatographically separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase, gradient profile, or using a different column.

  • Calibration and Internal Standards: Using matrix-matched calibration standards or a suitable internal standard (preferably a stable isotope-labeled version of Tylosin) to compensate for matrix effects.[2]

Troubleshooting Guide

Problem: I'm observing significant ion suppression for this compound.

  • Possible Cause 1: Inadequate Sample Cleanup.

    • Solution: Your current sample preparation protocol may not be sufficiently removing interfering matrix components like phospholipids. Consider implementing a more rigorous cleanup method. Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex samples. For animal tissues, a strong cation-exchange (SCX) SPE column can be used.[3] A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can also be effective for complex matrices like shrimp.[4][5]

  • Possible Cause 2: Co-elution with Matrix Components.

    • Solution: Optimize your chromatographic conditions. Try adjusting the gradient elution profile to better separate this compound from the matrix interferences. Experiment with different mobile phase compositions, such as varying the percentage of acetonitrile or methanol, or adjusting the pH of the aqueous phase with additives like formic acid or ammonium acetate.[3][6] Using a column with a different chemistry or a smaller particle size may also improve resolution.

  • Possible Cause 3: High Concentration of Matrix Components.

    • Solution: If your sample matrix is highly concentrated, consider diluting the sample extract before injection. While this may decrease the analyte concentration, it can significantly reduce the concentration of interfering components, thereby minimizing matrix effects.

Problem: My recovery of this compound is low and inconsistent.

  • Possible Cause 1: Inefficient Extraction from the Matrix.

    • Solution: The choice of extraction solvent is critical. For animal tissues, a mixture of methanol and water, often acidified, can be effective.[7] For animal feed, an acidified methanol/water mixture has been shown to provide good recovery.[7] Ensure thorough homogenization and extraction time to allow for complete release of the analyte from the matrix.

  • Possible Cause 2: Analyte Loss During Sample Cleanup.

    • Solution: If using SPE, ensure that the conditioning, loading, washing, and elution steps are optimized. The wash step should be strong enough to remove interferences without eluting the analyte, and the elution solvent must be strong enough to fully recover the analyte. For Tylosin, a basic macrolide, a strong cation-exchange SPE mechanism is often suitable.[3]

Problem: I am seeing peak tailing or splitting for my this compound peak.

  • Possible Cause 1: Secondary Interactions with the Column.

    • Solution: Tylosin is a basic compound and can exhibit secondary interactions with residual silanols on C18 columns, leading to peak tailing. Using a mobile phase with a low pH (e.g., using formic acid) can help to protonate the silanols and reduce these interactions. Alternatively, using a column with end-capping or a different stationary phase can alleviate this issue.

  • Possible Cause 2: Column Contamination or Void.

    • Solution: Contamination from previous injections or the formation of a void at the head of the column can lead to peak distortion.[8] Flush the column with a strong solvent to remove contaminants. If a void is suspected, reversing the column and flushing may help, but column replacement is often necessary.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on this compound analysis, providing a reference for expected performance metrics.

Table 1: Recovery of this compound from Various Matrices

MatrixSpiking LevelRecovery (%)Reference
Animal Feed0.05 mg/kg78.9 - 108.3[7]
Eggs1.0 - 400 µg/kg>82[6]
Shrimp0.5 - 50 µg/L81 - 85[5]
Swine Tissues50 - 200 ng/gNot specified, but method validated[3]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

MatrixLODLOQReference
Animal Feed0.035 mg/kg0.05 mg/kg[7]
Eggs~1 µg/kg2 µg/kg[6]
Shrimp0.4 µg/kg1 µg/kg[5]
Swine Tissues0.2 - 0.8 ng/g5.0 ng/g[3]

Detailed Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Animal Feed

This protocol is adapted from a published method.[7]

  • Sample Homogenization: Homogenize the animal feed sample to ensure uniformity.

  • Extraction:

    • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of extraction solvent (methanol/water, 70/30, v/v + 0.2% formic acid).

    • Shake vigorously on a horizontal shaker for 30 minutes.

    • Centrifuge at 4,000 x g for 10 minutes.

  • Liquid-Liquid Partitioning:

    • Take 3 mL of the supernatant and dilute it with 27 mL of water.

    • Add 5 mL of n-hexane and shake for 5 minutes.

    • Centrifuge at 4,000 x g for 10 minutes at 10°C.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition an Oasis HLB SPE cartridge (3 mL, 60 mg) with 3 mL of methanol followed by 3 mL of water.

    • Load the aqueous layer from the previous step onto the SPE cartridge.

    • Wash the cartridge with 3 mL of water.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the this compound with 3 mL of methanol.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-MS Parameters for this compound Analysis

These are example parameters and may require optimization for your specific instrument and application.[6][7]

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).[7]

    • Mobile Phase A: 0.05 M formic acid in water.[7]

    • Mobile Phase B: 0.05 M formic acid in acetonitrile.[7]

    • Gradient: A suitable gradient to separate Tylosin from matrix components.

    • Flow Rate: 0.4 mL/min.[7]

    • Injection Volume: 5 µL.[7]

    • Column Temperature: 35°C.[7]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Precursor Ion (m/z): 916.5.[7]

    • Drying Gas Temperature: 300°C.[7]

    • Drying Gas Flow: 11 L/min.[7]

    • Nebulizer Pressure: 35 psi.[7]

Visualized Workflows

Matrix_Effect_Reduction_Workflow cluster_start Start cluster_assess Assessment cluster_strategy Mitigation Strategies cluster_validate Validation cluster_end End Start LC-MS Analysis with Suspected Matrix Effects Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess SamplePrep Optimize Sample Preparation Assess->SamplePrep Chromo Optimize Chromatography Assess->Chromo Calib Use Matrix-Matched Calibration / Internal Standard Assess->Calib Validate Validate Method SamplePrep->Validate Chromo->Validate Calib->Validate Validate->Assess Unsuccessful End Routine Analysis Validate->End Successful

Caption: General workflow for identifying and mitigating matrix effects.

Sample_Prep_Workflow cluster_sample Sample cluster_extraction Extraction cluster_cleanup Cleanup cluster_final Final Steps cluster_analysis Analysis Sample Homogenized Animal Tissue Extraction Liquid Extraction (e.g., Methanol/Water) Sample->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Evap Evaporation SPE->Evap Recon Reconstitution Evap->Recon LCMS LC-MS Analysis Recon->LCMS

Caption: Sample preparation workflow for animal tissue analysis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Peak Shape or Low Intensity Matrix Matrix Effects? Problem->Matrix ChromoIssue Chromatography Problem? Problem->ChromoIssue SamplePrepIssue Sample Prep Inefficient? Problem->SamplePrepIssue OptimizeCleanup Improve Cleanup (e.g., SPE) Matrix->OptimizeCleanup OptimizeLC Adjust Mobile Phase or Gradient ChromoIssue->OptimizeLC CheckColumn Check/Replace Column ChromoIssue->CheckColumn OptimizeExtraction Modify Extraction Solvent/Time SamplePrepIssue->OptimizeExtraction

Caption: Decision tree for troubleshooting common LC-MS issues.

References

Technical Support Center: Tylosin Tartrate for Cell Culture Contamination Control

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Tylosin Tartrate to prevent and eliminate contamination in cell cultures.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments.

Mycoplasma Contamination

  • How do I know if my cell culture is contaminated with Mycoplasma? Mycoplasma contamination is often not visible to the naked eye and does not cause the turbidity characteristic of bacterial or fungal contamination.[1][2] Signs of Mycoplasma contamination can be subtle and include a reduced rate of cell proliferation, changes in cell morphology, and increased cell aggregation.[1] For accurate detection, it is recommended to use specific detection kits, such as PCR-based assays or ELISA kits.[1]

  • What is the recommended procedure for treating a Mycoplasma-contaminated cell culture with this compound? For active Mycoplasma contamination, a treatment protocol involving this compound in combination with another antibiotic can be effective. One such protocol involves incubating the contaminated cells with Tylosin at a concentration of 250 µg/mL for 12 days, followed by a 10-day incubation with Minocycline at 5 µg/mL. This approach has been shown to eradicate Mycoplasma without being detrimental to cell growth.

  • What should I do if Mycoplasma contamination persists after treatment with this compound? If contamination persists, it may be due to a resistant strain of Mycoplasma.[3] In such cases, a combination therapy with a different class of antibiotic is recommended. It is also crucial to re-verify the identity of the contaminant and perform an antibiotic susceptibility test to select a more effective agent. As a last resort, it is advisable to discard the contaminated cell line to prevent cross-contamination of other cultures in the laboratory.

This compound Usage and Preparation

  • How do I prepare a stock solution of this compound? To prepare a stock solution from this compound powder, dissolve it in sterile water.[4][5] A recommended stock solution concentration is 8 mg/mL in 0.9% sodium chloride.[6] Always filter-sterilize the stock solution through a 0.22 µm filter before use.

  • What is the recommended working concentration of this compound for preventing contamination? For preventative measures, a working concentration of 8 mg/L (or 8 µg/mL) is commonly recommended in cell culture media.[2] This can be achieved by adding 1 mL of an 8 mg/mL stock solution to every 1 liter of cell culture medium.[6]

  • How stable is this compound in cell culture medium? this compound solutions are stable at 37°C for approximately 3 days.[2] Therefore, it is recommended to change the medium with freshly added this compound every 3 days to maintain its efficacy. Stock solutions stored at 2-8°C should be used within a month.[4]

Cell Health and Troubleshooting

  • What are the signs of cytotoxicity caused by this compound? While this compound generally has low cytotoxicity at recommended concentrations, it's important to monitor your cells for any adverse effects.[7] Signs of cytotoxicity can include a significant decrease in cell viability, changes in morphology (such as rounding or detachment), and a reduced growth rate.[8] If you observe these signs, consider reducing the concentration of this compound or performing a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.

  • My cells are growing slowly during treatment with this compound. What should I do? Slow cell growth can be a sign of cellular stress.[9] First, confirm that the slow growth is due to the antibiotic and not other factors like suboptimal culture conditions or the contamination itself. You can do this by having an untreated control culture. If this compound is the cause, you could try lowering the concentration. However, be aware that this might reduce its effectiveness against the contamination. It is also important to ensure that the cells are otherwise healthy and in a logarithmic growth phase before starting the treatment.

  • How can I prevent the development of antibiotic resistance? The continuous, long-term use of any antibiotic can lead to the development of resistant strains.[10] To mitigate this risk, it is best practice to use antibiotics for short-term treatment of contamination rather than for continuous prophylaxis.[10] Always use the recommended concentration, as suboptimal levels can promote resistance. If possible, periodically culture your cells without any antibiotics to ensure they remain contamination-free and to remove the selective pressure for resistance.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against common Mycoplasma species.

Mycoplasma SpeciesMIC Range (µg/mL)
Mycoplasma gallisepticum0.004 - 4
Mycoplasma synoviae0.03125 - >32
Mycoplasma hyopneumoniae0.015 - 0.3
Mycoplasma bovis0.06 - 4

Note: MIC values can vary between different strains of the same species.

Table 2: Recommended Concentrations for this compound in Cell Culture.

ApplicationRecommended Concentration
Prevention 8 µg/mL (8 mg/L)
Treatment 250 µg/mL (in combination with other antibiotics)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (8 mg/mL)

  • Materials:

    • This compound powder

    • 0.9% Sodium Chloride (NaCl) solution, sterile

    • Sterile 50 mL conical tube

    • Sterile 0.22 µm syringe filter

    • Sterile syringe

  • Procedure:

    • Weigh out 400 mg of this compound powder and place it in the 50 mL conical tube.

    • Add 50 mL of sterile 0.9% NaCl solution to the tube.

    • Vortex thoroughly until the powder is completely dissolved.

    • Draw the solution into a sterile syringe.

    • Attach the sterile 0.22 µm filter to the syringe.

    • Filter-sterilize the solution into a new sterile conical tube.

    • Aliquot the stock solution into smaller, sterile tubes for single use to avoid repeated freeze-thaw cycles.

    • Store the aliquots at 2-8°C for up to one month.

Protocol 2: Prophylactic Use of this compound in Cell Culture

  • Objective: To prevent Mycoplasma and Gram-positive bacterial contamination in a continuous cell culture.

  • Procedure:

    • Prepare your complete cell culture medium as you normally would.

    • Just before use, add the prepared sterile 8 mg/mL this compound stock solution to the medium to a final concentration of 8 µg/mL. For example, add 1 mL of the stock solution to 1 L of medium.

    • Use this medium for all subsequent feeding and passaging of your cells.

    • As this compound is stable for about 3 days at 37°C, ensure that the medium is changed at least every 3 days.

    • It is recommended to periodically culture the cells without this compound to check for any underlying, masked contamination.

Visualizations

experimental_workflow cluster_detection Contamination Detection cluster_treatment Treatment Protocol cluster_prevention Preventative Measures start Observe Cell Culture for Signs of Contamination pcr Perform PCR-based Mycoplasma Detection start->pcr treat Treat with this compound (e.g., 250 µg/mL) pcr->treat Positive Result prevent Use this compound (8 µg/mL) in Culture Medium pcr->prevent Negative Result retest Re-test for Mycoplasma after Treatment treat->retest retest->treat Positive Result (Consider Combination Therapy) retest->prevent Negative Result monitor Routinely Monitor Cell Health prevent->monitor

Caption: Workflow for detecting, treating, and preventing Mycoplasma contamination.

mechanism_of_action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Inhibition Inhibition 50S->Inhibition 30S 30S Tylosin Tylosin Tartrate Tylosin->50S Binds to Protein Protein Synthesis Inhibition->Protein Blocks

References

Minimizing degradation of Tylosin Tartrate during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Tylosin Tartrate during sample preparation for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation during sample preparation?

A1: The primary factors contributing to the degradation of this compound are:

  • pH: Tylosin is most stable in solutions with a pH of approximately 3.5 and 9.0.[1] Significant inactivation occurs outside of this range.

  • Temperature: While thermally stable as a solid and in solution to some extent, elevated temperatures, especially at 100°C, can lead to degradation.[2]

  • Light: Exposure to ultraviolet (UV) or direct sunlight will cause significant degradation of this compound solutions.[3]

  • Moisture: this compound is hygroscopic and can absorb a significant amount of water from the atmosphere, which may affect its stability.

  • Oxidizing Agents: this compound is unstable in the presence of oxidants.[2]

Q2: What is the recommended storage condition for this compound stock solutions?

A2: To ensure stability, stock solutions of this compound should be stored at -20°C in the dark.[4] Under these conditions, solutions prepared in methanol have been found to be stable for several weeks.[4] For shorter-term storage, solutions in Milli-Q water at a pH between 5.7 and 6.7 are stable for at least one month at 22°C.[5]

Q3: Which solvents are recommended for dissolving and diluting this compound?

A3: Methanol is a commonly used solvent for preparing this compound standard and sample solutions for HPLC analysis.[4] A mixture of acetonitrile and water is also frequently used as a diluent and in mobile phases. For extraction from tissues, solvents like chloroform and ethyl acetate have been employed.[6]

Q4: How can I minimize photodegradation during my experiment?

A4: All steps of your sample preparation should be performed under subdued light. Use amber glassware or wrap your containers in aluminum foil to protect the solutions from light. Avoid exposing samples and standards to direct sunlight or UV lamps.

Q5: My HPLC results show peak tailing or splitting. What could be the cause and how can I fix it?

A5: Peak tailing or splitting in HPLC analysis of this compound can be caused by several factors:

  • Column Issues: A worn-out or damaged column can lead to poor peak shape. Consider replacing the column.

  • Solvent Mismatch: Injecting the sample in a solvent that is significantly different from the mobile phase can cause peak distortion. Whenever possible, dissolve and inject your sample in the mobile phase.[7]

  • Improper Column Installation: Ensure the column is installed correctly and all fittings are secure.[7] For more detailed HPLC troubleshooting, refer to the comprehensive guide in the troubleshooting section.

Troubleshooting Guides

Issue 1: Low Recovery of this compound from Animal Tissue Samples
Possible Cause Suggested Solution
Incomplete Extraction Ensure thorough homogenization of the tissue. Increase the extraction time or perform multiple extraction steps. Consider using a more efficient extraction solvent system, such as a mixture of methanol and acetonitrile.[8]
Degradation during Extraction Maintain a low temperature during homogenization and extraction by using pre-chilled solvents and keeping samples on ice. Adjust the pH of the extraction solvent to be within the stable range for this compound (around pH 9.0 for better extraction in some protocols).[6]
Binding to Tissue Components The addition of a protein precipitation step with an agent like trichloroacetic acid can help release this compound bound to proteins. However, be mindful of the resulting acidic pH and neutralize if necessary.
Loss during Solvent Evaporation If a solvent evaporation step is used, avoid excessive heat and a strong stream of nitrogen, which can lead to loss of the analyte.
Issue 2: Inconsistent Results in HPLC Analysis
Possible Cause Suggested Solution
Degradation in Autosampler If the autosampler is not refrigerated, the prepared samples may degrade over a long run time. Use a refrigerated autosampler or analyze the samples immediately after preparation.
Mobile Phase Issues Ensure the mobile phase is properly degassed to prevent air bubbles in the system.[9] If using a buffer, ensure its pH is stable and compatible with the column. Water is a common source of contamination in reversed-phase analyses; use high-purity water.[4]
Injector Problems Contamination in the injector can lead to ghost peaks or inconsistent peak areas. Flush the injector between analyses.[9]
Detector Fluctuations A weak or failing detector lamp can cause baseline noise and affect sensitivity. Replace the lamp if necessary.[9]

Quantitative Data on this compound Stability

The following tables summarize available quantitative data on the stability of this compound under different conditions.

Table 1: Photodegradation of this compound in Aqueous Solution

ConditionDegradation Rate Constant (k)Half-life (t½)Reference
Direct UV Irradiation (350 nm)0.0057 s⁻¹-[3]
UV with 0.4 M Hydrogen Peroxide0.016 s⁻¹-[3]
UV with Photo-Fenton Process0.021 s⁻¹-[3]
UV with 15 mg/L Humic Acid0.1004 s⁻¹-[3]
In Water Exposed to Light-200 days[10]
In Water in the Dark6% loss over the experimental period-[10]

Table 2: Stability of Tylosin A in Manure Slurries at 22°C

Condition90% Disappearance TimeHalf-life (DT50)Reference
Anaerobic Incubation30 to 130 hours< 2 days (methanogenic)[11][12]
Aerated Incubation12 to 26 hours-[11]
Acidic Slurry (pH 5.5)-35.28 - 234 hours[12]
Alkaline Slurry-3.52 - 35.28 hours[12]

Table 3: pH and Temperature Stability of Tylosin

FactorConditionStabilityReference
pH ~3.5 and ~9.0Most Stable[1]
Outside of 3.5 and 9.0Significant Inactivation[1]
2 and 11Degradation Observed[10]
Temperature 22°C (in Milli-Q water, pH 5.7-6.7)Stable for at least one month[5]
Increased TemperatureMarkedly Increased Inactivation[1]
100°CSome Instability[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Feed

This protocol is adapted from a method for the determination of tylosin in feeds by liquid chromatography with solid-phase extraction.

1. Extraction: a. Weigh 5 g of the homogenized feed sample into a 50 mL centrifuge tube. b. Add 20 mL of an extraction solvent consisting of a methanol/water mixture (70/30, v/v) containing 0.2% formic acid. c. Shake the mixture vigorously for 30 minutes on a horizontal shaker. d. Centrifuge the sample for 10 minutes at 4,000 x g.

2. Clean-up (Solid-Phase Extraction - SPE): a. Dilute 3 mL of the supernatant with 27 mL of water. b. Add 5 mL of n-hexane and shake for 5 minutes. c. Centrifuge for 10 minutes at 4,000 x g at 10°C. d. The aqueous phase is then passed through a pre-conditioned C18 SPE cartridge. e. Wash the cartridge with water. f. Elute the this compound with methanol.

3. Analysis: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

Protocol 2: Extraction of this compound from Animal Tissues (Liver, Kidney, Muscle)

This protocol is a general guide based on methods for tylosin residue analysis in animal tissues.

1. Homogenization and Extraction: a. Weigh 2.5 g of the minced tissue sample into a centrifuge tube. b. For liver and skin/fat, add 1 mL of 0.2 M KH2PO4 buffer (pH 9.0) and 5 mL of ethyl acetate. For kidney and muscle, use 1 mL of 1 M NaOH and 5 mL of acetonitrile.[6] c. Homogenize the sample for 1 minute. d. Shake the mixture for 20 minutes and then centrifuge at 5000 x g for 20 minutes.[6]

2. Liquid-Liquid Extraction: a. Collect the supernatant (organic phase). b. Repeat the extraction step on the remaining pellet with an additional portion of the organic solvent. c. Combine the supernatants.

3. Concentration and Reconstitution: a. Evaporate the combined organic phases to dryness under a stream of nitrogen at a temperature not exceeding 45°C. b. Dissolve the dry residue in a known volume of a mixture of acetonitrile and water (50:50, v/v) for HPLC analysis.[6]

Visualizations

Tylosin_Degradation_Pathways cluster_Degradation_Factors Degradation Factors Tylosin_Tartrate This compound in Sample Matrix pH Inappropriate pH (<3.5 or >9.0) Tylosin_Tartrate->pH Hydrolysis Temp High Temperature Tylosin_Tartrate->Temp Thermal Degradation Light UV/Sunlight Exposure Tylosin_Tartrate->Light Photodegradation Oxidants Oxidizing Agents Tylosin_Tartrate->Oxidants Oxidation Degraded_Products Degradation Products (e.g., Desmycosin) pH->Degraded_Products Temp->Degraded_Products Light->Degraded_Products Oxidants->Degraded_Products

Factors leading to the degradation of this compound.

Sample_Prep_Workflow Start Start: Sample Collection Homogenization Homogenization (on ice) Start->Homogenization Extraction Solvent Extraction (Protect from light) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Cleanup SPE or LLE Clean-up (Optional, Matrix-dependent) Supernatant_Collection->Cleanup Evaporation Solvent Evaporation (Low Temperature) Supernatant_Collection->Evaporation If no clean-up needed Cleanup->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis HPLC/LC-MS Analysis Reconstitution->Analysis

A generalized workflow for this compound sample preparation.

References

Validation & Comparative

A Comparative Analysis of Tylosin Tartrate and Oxytetracycline for the Management of Swine Dysentery

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of two key antimicrobial agents used in the treatment of Brachyspira hyodysenteriae infections in swine, supported by in vitro susceptibility data and a summary of available clinical findings.

In the landscape of swine production, swine dysentery, caused by the spirochete bacterium Brachyspira hyodysenteriae, remains a significant cause of economic loss due to diarrhea, reduced feed efficiency, and mortality. The primary method of control and treatment relies on antimicrobial agents. This guide provides a comparative overview of two such agents: Tylosin Tartrate, a macrolide antibiotic, and Oxytetracycline, a broad-spectrum tetracycline antibiotic. The comparison is based on their mechanisms of action, in vitro efficacy against B. hyodysenteriae, and available clinical trial data.

Mechanisms of Action: Targeting Bacterial Protein Synthesis

Both this compound and Oxytetracycline exert their antimicrobial effects by inhibiting bacterial protein synthesis, a critical process for bacterial growth and replication. However, they target different subunits of the bacterial ribosome.

Tylosin, a macrolide antibiotic, binds to the 50S ribosomal subunit.[1] This binding action interferes with the translocation of peptides, thereby halting the elongation of the polypeptide chain and inhibiting protein synthesis.

cluster_bacterium Bacterial Cell cluster_ribosome Ribosome B_hyodysenteriae Brachyspira hyodysenteriae 50S 50S Subunit 30S 30S Subunit Protein_Synthesis Protein Synthesis 50S->Protein_Synthesis essential for 30S->Protein_Synthesis essential for Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Tylosin This compound Tylosin->50S Binds to & inhibits Oxytetracycline Oxytetracycline Oxytetracycline->30S Binds to & inhibits

Figure 1: Mechanisms of Action of this compound and Oxytetracycline.

Oxytetracycline, a member of the tetracycline class, targets the 30S ribosomal subunit. It prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex, which effectively blocks the addition of new amino acids to the growing peptide chain.[2]

In Vitro Susceptibility of Brachyspira hyodysenteriae

The minimum inhibitory concentration (MIC) is a key in vitro measure of an antibiotic's effectiveness, representing the lowest concentration of the drug that prevents visible growth of a bacterium. Numerous studies have evaluated the MICs of Tylosin and tetracycline-class antibiotics against field isolates of B. hyodysenteriae.

It is important to note that widespread resistance of B. hyodysenteriae to tylosin has been reported globally.[3] While once an effective treatment, its current utility may be limited in regions with a history of its use. Conversely, susceptibility to tetracyclines like doxycycline (often used as a representative for the class in testing) can be variable.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Geographic Region(s) of IsolatesReference(s)
Tylosin64 to 128>128Czech Republic (1997-2006)[4]
Tylosin>128>128Poland (2006-2010)[5]
Tylosin>128>128United States (2013-2022)[6]
Chlortetracycline2 to 48 to 16Czech Republic (1997-2006)[4]
Doxycycline1-22Poland (2006-2010)[5]
Doxycycline12United States (2013-2022)[6]

MIC50: The concentration of antibiotic at which 50% of bacterial isolates are inhibited. MIC90: The concentration of antibiotic at which 90% of bacterial isolates are inhibited.

Experimental Protocols for In Vitro Susceptibility Testing

The data presented in the table above were primarily generated using standardized antimicrobial susceptibility testing methods. The following provides a generalized workflow for these experimental protocols.

Agar Dilution Method

The agar dilution method is a common technique for determining the MIC of fastidious anaerobic bacteria like B. hyodysenteriae.

cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Reading Prepare_Media Prepare molten agar medium Mix Incorporate antibiotic dilutions into agar Prepare_Media->Mix Prepare_Antibiotics Prepare serial dilutions of antibiotics Prepare_Antibiotics->Mix Pour_Plates Pour plates for each concentration Mix->Pour_Plates Inoculate_Plates Inoculate a spot of each isolate onto each plate Pour_Plates->Inoculate_Plates Culture_Bacteria Culture B. hyodysenteriae isolates Standardize_Inoculum Standardize inoculum to a specific turbidity Culture_Bacteria->Standardize_Inoculum Standardize_Inoculum->Inoculate_Plates Incubate Incubate plates under anaerobic conditions Inoculate_Plates->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC

Figure 2: Agar Dilution Method for MIC Determination.
Broth Microdilution Method

The broth microdilution method is another widely used technique that is amenable to higher throughput testing.

  • Preparation of Antibiotic Plates : 96-well microtiter plates are pre-filled with serial dilutions of the antibiotics in a suitable broth medium.

  • Inoculum Preparation : B. hyodysenteriae isolates are grown in culture, and the inoculum is standardized to a specific cell density.

  • Inoculation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation : The plates are incubated under anaerobic conditions at a specific temperature and for a defined period.

  • MIC Determination : The MIC is determined as the lowest concentration of the antibiotic that inhibits visible bacterial growth (turbidity) in the wells.

Clinical Efficacy and Treatment Protocols

This compound

Clinical studies, though some are older, have demonstrated the efficacy of tylosin in treating swine dysentery. In one study, tylosin administered in the drinking water at both 1 g and 2 g per U.S. gallon resulted in the disappearance of fluid feces within 48 hours.[7] At the 2 g level, all feces were normal by the third day of treatment.[7]

Typical Treatment Protocol:

  • Administration: Medicated drinking water or in-feed.

  • Dosage (Water): 250 mg of tylosin per gallon of drinking water.[8]

  • Duration (Water): 3 to 10 days, depending on the severity of the infection.[8]

  • Follow-up (Feed): The water treatment can be followed by 40 to 100 g of tylosin per ton of complete feed for 2 to 6 weeks to control the disease.[8]

Oxytetracycline

While clinical trial data for Oxytetracycline specifically for B. hyodysenteriae is limited in the available literature, it is approved for the treatment of bacterial enteritis in swine. A randomized clinical trial on the use of oxytetracycline for Lawsonia intracellularis (another cause of porcine enteritis) found that doses of 5, 10, and 20 mg/kg body weight in drinking water for five days reduced diarrhea and bacterial shedding.[2]

Typical Treatment Protocol for Bacterial Enteritis:

  • Administration: Medicated drinking water or in-feed.

  • Dosage (Water): 10 mg of oxytetracycline HCl per pound of body weight daily.

  • Dosage (Feed): For treatment of bacterial enteritis, 110-220 g of oxytetracycline HCl per tonne of complete feed.

  • Duration: Treatment should continue until three days after symptoms disappear.

Conclusion

Both this compound and Oxytetracycline are established antibiotics in veterinary medicine with mechanisms of action that target bacterial protein synthesis. In vitro susceptibility data suggests that resistance to Tylosin in B. hyodysenteriae is widespread, which may limit its clinical efficacy. The susceptibility to tetracyclines appears to be more variable.

The choice between these two antibiotics for the treatment of swine dysentery should be guided by current, local antimicrobial susceptibility testing of the causative B. hyodysenteriae isolates.[1] While historical clinical data supports the use of Tylosin, the emergence of resistance is a critical consideration. Oxytetracycline remains an option for bacterial enteritis in swine, but its specific efficacy against contemporary strains of B. hyodysenteriae in a clinical setting requires further investigation through direct comparative trials. Researchers and drug development professionals should prioritize the generation of new clinical data to inform the most effective treatment strategies for swine dysentery.

References

Comparative Analysis of Cross-Resistance Between Tylosin Tartrate and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of cross-resistance patterns between Tylosin Tartrate, a 16-membered macrolide antibiotic primarily used in veterinary medicine, and other clinically important macrolides. The development of antibiotic resistance is a critical area of research, and understanding the nuances of cross-resistance is paramount for effective drug development and stewardship. This document synthesizes experimental data on the mechanisms, prevalence, and quantitative measures of cross-resistance involving this compound.

Mechanisms of Macrolide Cross-Resistance

Cross-resistance among macrolide antibiotics is a well-documented phenomenon, primarily driven by shared mechanisms of action and bacterial resistance strategies.[1][2] Bacteria that develop resistance to one macrolide are often resistant to others in the same class. The three principal mechanisms are:

  • Target Site Modification: This is the most prevalent mechanism of acquired macrolide resistance.[3] It involves the methylation of the 23S ribosomal RNA (rRNA) at position A2058, a key component of the 50S ribosomal subunit where macrolides bind.[3][4] This modification is carried out by enzymes encoded by erm (erythromycin ribosome methylation) genes. Methylation of the ribosome reduces the binding affinity for macrolides, lincosamides, and streptogramin B antibiotics, leading to a phenotype known as MLSB resistance.[4][5] The presence of erm genes, such as erm(A), erm(B), and erm(C), is a strong predictor of broad cross-resistance across 14-, 15-, and 16-membered macrolides, including Tylosin.[4][6]

  • Active Efflux Pumps: Bacteria can acquire genes that code for efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, preventing them from reaching their ribosomal target.[5] The mef (macrolide efflux) and msr (macrolide-streptogramin resistance) genes encode for such pumps.[3][5] This mechanism typically confers resistance to 14- and 15-membered macrolides but not to 16-membered macrolides like Tylosin or lincosamides.[5]

  • Drug Inactivation: A less common mechanism involves the enzymatic inactivation of the antibiotic molecule.[3][7] This can occur through hydrolysis of the lactone ring by esterases or phosphorylation of the drug by phosphotransferases.[7]

While these mechanisms often lead to broad cross-resistance, some are highly specific. For instance, a synergistic resistance mechanism specific to Tylosin has been identified in Streptomyces fradiae, the Tylosin-producing organism. This involves the simultaneous methylation of two separate nucleotides in the 23S rRNA (G748 and A2058).[8] This dual methylation confers high-level resistance to Tylosin but does not result in cross-resistance to other macrolides like erythromycin or spiramycin, highlighting the structural specificity of the antibiotic-ribosome interaction.[8]

Macrolide Resistance Mechanisms cluster_0 Bacterial Cell cluster_1 Erythromycin Erythromycin (14-membered) Ribosome 50S Ribosome Erythromycin->Ribosome Binds & Inhibits Protein Synthesis EffluxPump Efflux Pump (mef/msr) Erythromycin->out_point Tylosin This compound (16-membered) Tylosin->Ribosome Azithromycin Azithromycin (15-membered) Azithromycin->Ribosome Azithromycin->out_point Resist Cross-Resistance (MLS Phenotype) Ribosome->Resist Binding Blocked ermGene erm Gene (e.g., ermB) Methylase Methylase Enzyme ermGene->Methylase Encodes Methylase->Ribosome Methylates rRNA (A2058) EffluxPump->Resist Reduced Drug Concentration out_point->EffluxPump Pumped Out

Caption: General mechanisms of macrolide cross-resistance.

Quantitative Data on Cross-Resistance

Minimum Inhibitory Concentration (MIC) is the primary quantitative measure used to assess antibiotic susceptibility. The following tables summarize MIC data from various studies, comparing this compound with other macrolides against susceptible and resistant bacterial strains.

Table 1: Comparative MICs (µg/mL) Against Escherichia coli Strains with Specific Resistance Genes

Strain / Expressed Gene(s)TylosinMycinamycinErythromycinCarbomycinSpiramycinLincosamide (Celesticetin)
Control (No resistance gene)8166443216
tlrD (A2058 methylation)3232644322048
rlmAII (G748 methylation)32326486416
tlrD + rlmAII (Synergistic)2048 4096 648642048

Data synthesized from a study on resistance mechanisms in E. coli.[8] This data illustrates a Tylosin-specific resistance mechanism that does not confer cross-resistance to erythromycin, carbomycin, or spiramycin.

Table 2: Comparative MICs (µg/mL) Against Porcine Clinical Escherichia coli Isolates

Isolate TypeMacrolideMIC Range (µg/mL)Tentative ECOFF* (µg/mL)
Wild-TypeAzithromycin1 - 88
Wild-TypeErythromycin16 - 128128
Wild-TypeTilmicosin32 - 256256
Wild-TypeSpiramycin128 - 256256
Wild-TypeTylosin256 - >1024Not Determined
Resistant (Often erm(B)+)Erythromycin>1024-

*ECOFF: Epidemiological Cutoff Value, separating wild-type from resistant populations. Data from a study on porcine E. coli.[9]

Table 3: Tylosin Resistance in Staphylococcus aureus from Bovine Mastitis

Resistance GenePrevalence in IsolatesTylosin MIC50 (µg/mL)Tylosin MIC90 (µg/mL)
ermA7.8%3264
ermB32.0%3264
ermC20.4%3264
Overall - 32 64

Data from a study on S. aureus isolates.[6] The high MIC values in isolates carrying erm genes indicate high-level resistance, which is expected to confer cross-resistance to other macrolides.

Experimental Protocols

The data presented in this guide are primarily derived from antimicrobial susceptibility testing (AST) and molecular methods for gene detection.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the gold standard for determining MIC values and is performed according to guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).[10]

Protocol Outline:

  • Preparation of Inoculum: A standardized suspension of the bacterial isolate is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.[10]

  • Antibiotic Dilution Series: A two-fold serial dilution of each antibiotic (this compound, Erythromycin, etc.) is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the bacterial suspension. Positive control (bacteria, no antibiotic) and negative control (broth only) wells are included.

  • Incubation: The plates are incubated at a specified temperature (e.g., 37°C) for 18-24 hours.[10][11]

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[10]

Detection of Resistance Genes

Polymerase Chain Reaction (PCR) is used to detect the presence of specific resistance genes (erm, mef, etc.) in bacterial isolates, allowing for the correlation of genotype with the resistance phenotype.

Protocol Outline:

  • DNA Extraction: Genomic DNA is extracted from the bacterial culture.

  • Primer Design: Oligonucleotide primers specific to the target resistance genes (e.g., ermB, ermC) are designed and synthesized.[6]

  • PCR Amplification: The extracted DNA is mixed with the primers, DNA polymerase, and other reaction components. The mixture undergoes cycles of denaturation, annealing, and extension in a thermal cycler to amplify the target gene.

  • Gel Electrophoresis: The PCR products are separated by size using agarose gel electrophoresis. The presence of a band of the expected size indicates a positive result for the specific resistance gene.[6]

Experimental Workflow start Bacterial Isolate (e.g., S. aureus) mic_test Broth Microdilution (MIC Determination) start->mic_test dna_extraction Genomic DNA Extraction start->dna_extraction result_pheno Phenotypic Resistance Profile (MIC values for Tylosin, Erythromycin, etc.) mic_test->result_pheno pcr PCR for Resistance Genes (ermA, ermB, ermC) dna_extraction->pcr gel Agarose Gel Electrophoresis pcr->gel result_geno Genotypic Profile (Presence/Absence of Genes) gel->result_geno analysis Correlate Genotype with Phenotype result_pheno->analysis result_geno->analysis

Caption: Workflow for determining macrolide cross-resistance.

Conclusion

The evidence strongly indicates that cross-resistance between this compound and other macrolides, particularly erythromycin, is common and widespread.[12] This is primarily mediated by target-site modification through erm genes, which confer the MLSB resistance phenotype. Consequently, the use of Tylosin can select for bacteria that are also resistant to macrolides used in human medicine.[2]

However, the relationship is not always absolute. Some studies note that staphylococci may be resistant to erythromycin while remaining susceptible to this compound, and specific resistance mechanisms exist that confer high-level Tylosin resistance without affecting susceptibility to other macrolides.[1][8] These findings underscore the importance of comprehensive susceptibility testing and genotypic analysis to accurately predict cross-resistance patterns. For drug development professionals, this highlights the potential for designing macrolides that can evade common resistance mechanisms, such as those that can bind effectively to methylated ribosomes or are not substrates for prevalent efflux pumps.

References

A Comparative Guide to Validating Microbiological Assays for Tylosin Tartrate Potency

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of microbiological and physicochemical methods for determining the potency of Tylosin Tartrate, a macrolide antibiotic widely used in veterinary medicine. The document outlines detailed experimental protocols, presents comparative data in structured tables, and includes visual workflows to assist in the selection and validation of the most appropriate assay for your research and quality control needs.

Introduction to this compound Potency Assays

Tylosin is a multi-component antibiotic produced by Streptomyces fradiae. Its potency is determined by the combined activity of its major components: Tylosin A, B, C, and D. While microbiological assays directly measure the antibiotic's bioactivity, physicochemical methods like High-Performance Liquid Chromatography (HPLC) provide a precise quantification of the individual components. The choice of method often depends on the specific requirements of the analysis, balancing the need for biological relevance with analytical precision and throughput.

Official pharmacopoeias still largely rely on microbiological assays for the potency determination of multi-component antibiotics like Tylosin due to the complex relationship between the purity of individual components and the overall biological activity.[1] However, HPLC methods are increasingly being adopted for their accuracy and ability to quantify each component separately.[1][2]

Comparison of Analytical Methods: Microbiological Assay vs. HPLC

The two primary methods for determining this compound potency are the microbiological agar diffusion assay and the High-Performance Liquid Chromatography (HPLC) method. Each method offers distinct advantages and disadvantages.

FeatureMicrobiological AssayHigh-Performance Liquid Chromatography (HPLC)
Principle Measures the inhibitory effect of the antibiotic on the growth of a susceptible microorganism.Separates and quantifies the individual components of Tylosin based on their physicochemical properties.
Measures Biological activity (potency).Concentration of individual Tylosin components (A, B, C, D).
Advantages - Directly reflects biological potency.[3] - Cost-effective and requires less specialized equipment.[3][4] - Can detect the presence of unexpected, biologically active impurities or degradation products.- High precision, accuracy, and specificity.[2][5] - Provides information on the content of each individual Tylosin component.[1][6] - Faster analysis time per sample.[2]
Disadvantages - Higher variability and lower precision compared to HPLC.[2] - Slower turnaround time due to incubation periods. - Susceptible to interference from other substances in the sample matrix.- Does not directly measure biological activity.[3] - Requires more expensive and complex equipment. - The biological potency of each component may differ, complicating the correlation with overall bioactivity.[1]

Experimental Protocols

Microbiological Agar Diffusion Assay (Cylinder-Plate Method)

This method is based on the diffusion of this compound from a cylinder through a solidified agar medium inoculated with a sensitive microorganism. The resulting zone of growth inhibition is proportional to the concentration of the antibiotic.

1. Test Organism:

  • Kocuria rhizophila (formerly Micrococcus flavus or Micrococcus luteus) is a commonly used test organism.[1]

  • Staphylococcus aureus and Bacillus subtilis have also been reported for Tylosin assays.[1][7]

2. Culture Media:

  • Antibiotic Medium A or a similar suitable nutrient agar is used.[1]

3. Preparation of Standard and Sample Solutions:

  • Standard Stock Solution: Accurately weigh a quantity of USP Tylosin RS and dissolve in methanol. Further dilute with a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[1]

  • Standard Curve Concentrations: Prepare a series of dilutions from the stock solution to create a standard curve. For a 3x3 assay design, concentrations of 2, 4, and 8 IU/mL can be used.[1] For a 5x1 design, concentrations can range from 2.56 to 6.25 µg/mL.[1]

  • Sample Solution: Accurately weigh a quantity of this compound test sample, dissolve in methanol, and dilute with the same buffer used for the standard to obtain a final concentration within the range of the standard curve.[6]

4. Assay Procedure:

  • Prepare agar plates by inoculating the sterile molten agar with a standardized suspension of the test organism.

  • Once the agar has solidified, place sterile stainless-steel cylinders on the surface.

  • Fill the cylinders with the standard and sample solutions according to a statistically validated experimental design (e.g., 3x3 or 5x1).[1][8]

  • Incubate the plates at a controlled temperature (e.g., 37°C) for 18-24 hours.[1]

  • Measure the diameter of the zones of inhibition to the nearest 0.1 mm.

  • Calculate the potency of the sample by comparing the mean zone diameter of the sample to the standard curve.

High-Performance Liquid Chromatography (HPLC) Method

This method separates and quantifies the different components of Tylosin (A, B, C, and D). Tylosin A is the major and most active component.

1. Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically used.[1][9]

  • Mobile Phase: A mixture of acetonitrile and a sodium perchlorate solution (pH adjusted to 2.5) in a ratio of approximately 40:60 (v/v).[1][9]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.[9]

  • Detection: UV detection at a wavelength of 290 nm.[9]

2. Preparation of Standard and Sample Solutions:

  • Standard Solution: Dissolve an accurately weighed quantity of USP Tylosin RS in a mixture of acetonitrile and water (1:1) to obtain a known concentration (e.g., 0.2 mg/mL).

  • Test Solution: Prepare the test sample in the same manner as the standard solution to a similar concentration.

3. System Suitability:

  • Before sample analysis, the chromatographic system must meet certain suitability requirements. These include resolution between peaks (e.g., resolution between Tylosin D and Tylosin A should be not less than 2.0), tailing factor, and relative standard deviation for replicate injections.[9]

4. Analysis:

  • Inject equal volumes of the standard and test solutions into the chromatograph.

  • Record the chromatograms and measure the peak areas for each Tylosin component.

  • Calculate the percentage of each Tylosin component in the sample by comparing the peak areas of the sample to the standard. The potency can then be calculated based on the content of the active components.

Quantitative Data Comparison

The following tables summarize typical validation parameters for both microbiological and HPLC assays for this compound.

Table 1: Comparison of Validation Parameters

ParameterMicrobiological AssayHPLC Method
Linearity (R²) > 0.98[4]> 0.999[2][10]
Accuracy (% Recovery) 84.20 - 102.02%[4]97.0 - 103.0%[5]
Precision (%RSD) Inter-assay: 4.08 - 7.64%[4]Inter-day: < 2.0%[2]
Limit of Detection (LOD) ~0.014 µg/mL[4]~0.01 µg/mL[2]
Limit of Quantification (LOQ) ~0.042 µg/mL[4]~0.05 µg/mL[5]

Table 2: Relative Potency of Tylosin Components (Microbiological Assay)

This table illustrates the differing biological activity of the Tylosin components, highlighting a key consideration when comparing microbiological and HPLC methods. The potency is relative to Tylosin A.

Tylosin ComponentRelative Potency vs. Kocuria rhizophilaRelative Potency vs. Staphylococcus aureus
Tylosin A 100%100%
Tylosin B Similar to Tylosin A[1]77.3 - 79.3%[1]
Tylosin C Similar to Tylosin A[1]~100%[1]
Tylosin D 39%[1]22.5 - 22.8%[1]

Visualizing the Workflows

The following diagrams illustrate the experimental workflows for the microbiological assay and the HPLC method.

Microbiological_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standard & Sample Solutions C Apply Solutions to Cylinders on Plates A->C B Prepare Inoculated Agar Plates B->C D Incubate Plates C->D E Measure Zones of Inhibition D->E F Calculate Potency E->F

Caption: Microbiological Assay Workflow.

HPLC_Method_Workflow cluster_prep_hplc Preparation cluster_analysis_hplc Analysis G Prepare Standard & Sample Solutions I Inject into HPLC System G->I H Prepare Mobile Phase H->I J Separate & Detect Tylosin Components I->J K Integrate Peak Areas J->K L Calculate Component Concentrations K->L

Caption: HPLC Method Workflow.

Conclusion

Both microbiological and HPLC assays are valuable tools for the determination of this compound potency. The microbiological assay provides a direct measure of biological activity, which is crucial for ensuring therapeutic efficacy. In contrast, the HPLC method offers higher precision and detailed information on the composition of the antibiotic. For routine quality control, a validated HPLC method can provide rapid and reliable results. However, the microbiological assay remains the gold standard for confirming the biological potency, especially during product development and for regulatory submissions. The choice of method should be based on a thorough risk assessment and the specific analytical needs of the laboratory.

References

A Comparative Guide to Analytical Methods for Tylosin Tartrate Residue Validation in Milk

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of antibiotic residues, such as Tylosin Tartrate, in milk is a significant concern for food safety and public health. Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these substances in food products. To ensure compliance and consumer safety, robust and validated analytical methods are essential. This guide provides a comparative overview of common analytical techniques used for the validation of this compound residues in milk, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Microbiological Inhibition Tests.

Parameter HPLC-UV LC-MS/MS ELISA Microbiological Inhibition Test
Linearity Range 0.5 - 20 µg/mL[1][2]5 - 200 ng/mL[3]0.5 - 40.5 ppb[4]Qualitative/Semi-quantitative
Limit of Detection (LOD) 0.01 µg/mL[1][2]0.19 µg/kg[5]0.5 - 1 ppb[4][6]Varies by test organism & conditions
Limit of Quantification (LOQ) 0.03 µg/mL[2]0.64 µg/kg[5]Not typically reportedNot applicable
Recovery >90% (in tissue)69 - 138%[7]Not typically reportedNot applicable
Precision (RSD%) < 2%[1]< 24%[7]Not typically reportedNot applicable
Specificity Moderate to HighVery HighHighLow to Moderate
Throughput ModerateHighHighHigh
Cost ModerateHighLow to ModerateLow

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are outlines of typical experimental protocols for the discussed techniques.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a balance between performance and cost for the quantification of this compound.

  • Sample Preparation:

    • Milk samples are deproteinized, often using an acid or organic solvent like acetonitrile.

    • The sample is then centrifuged to separate the precipitated proteins.

    • The supernatant is filtered through a 0.45 µm filter before injection into the HPLC system.[8]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., Agilent C18, 250 mm x 4.6 mm, 5 µm).[1]

    • Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is used.[1][9] For example, 100% methanol or a mixture of 0.05 M monobasic sodium phosphate (pH 2.5) and acetonitrile (65:35 v/v).[1][10]

    • Flow Rate: Typically around 1.0 - 1.8 mL/min.[1][10]

    • Detection: UV detection is performed at a wavelength of approximately 280 nm or 287 nm.[1][11]

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method, often considered the gold standard for residue analysis.

  • Sample Preparation:

    • Similar to HPLC, milk samples undergo protein precipitation using acetonitrile.[8]

    • An internal standard is often added at this stage.

    • After centrifugation, the supernatant is filtered and may be further diluted before injection.[8] In some methods, a solid-phase extraction (SPE) clean-up step is employed to remove matrix interferences.[12]

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system is coupled to a tandem mass spectrometer.

    • Column: A C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small percentage of formic acid, is common to improve ionization.[7]

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used for Tylosin.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification and confirmation by monitoring specific precursor-to-product ion transitions for Tylosin.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a rapid screening method based on antigen-antibody reactions.

  • Principle: This is a competitive immunoassay.[13] Tylosin in the sample competes with a known amount of enzyme-labeled Tylosin for binding to a limited number of specific antibodies coated on a microtiter plate.[13]

  • Procedure:

    • Milk samples may require dilution.

    • The sample is added to the antibody-coated wells, followed by the enzyme-conjugated Tylosin.

    • After incubation, the wells are washed to remove unbound components.

    • A substrate is added, which reacts with the bound enzyme to produce a color.

    • The intensity of the color is inversely proportional to the concentration of Tylosin in the sample and is measured using a microplate reader.[13]

Microbiological Inhibition Test

These tests are widely used for broad-spectrum screening of antimicrobial substances.

  • Principle: The presence of antimicrobial substances in a milk sample inhibits the growth of a susceptible test microorganism.

  • Procedure:

    • An agar plate is inoculated with a susceptible bacterial strain (e.g., Bacillus subtilis).[14]

    • A small volume of the milk sample is applied to a well or a paper disc on the agar surface.[12]

    • The plate is incubated under appropriate conditions.

    • A clear zone of no bacterial growth (inhibition zone) around the sample indicates the presence of an antimicrobial substance.[12] The size of the zone can give a semi-quantitative indication of the concentration.

Workflow and Logical Relationships

The process of validating an analytical method for this compound residues in milk follows a structured workflow to ensure the reliability and accuracy of the results. This workflow is essential for meeting regulatory requirements and ensuring data integrity.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev pre_validation Pre-Validation: System Suitability Testing method_dev->pre_validation validation_params Method Validation Parameters pre_validation->validation_params specificity Specificity/ Selectivity validation_params->specificity linearity Linearity & Range validation_params->linearity accuracy Accuracy (Recovery) validation_params->accuracy precision Precision (Repeatability & Reproducibility) validation_params->precision lod_loq LOD & LOQ validation_params->lod_loq robustness Robustness validation_params->robustness doc Documentation & Standard Operating Procedure (SOP) specificity->doc linearity->doc accuracy->doc precision->doc lod_loq->doc robustness->doc routine_analysis Routine Sample Analysis doc->routine_analysis end End: Method Implementation & Continuous Monitoring routine_analysis->end

References

A Comparative Analysis of the In Vitro Activity of Tylosin Tartrate and Tylosin Phosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro antimicrobial activities of Tylosin Tartrate and Tylosin Phosphate, two common salt forms of the macrolide antibiotic Tylosin. This analysis is based on available scientific data to assist researchers in selecting the appropriate compound for their in vitro studies.

Executive Summary

Tylosin, an antibiotic derived from Streptomyces fradiae, is primarily active against Gram-positive bacteria and Mycoplasma species.[1] It functions by binding to the 50S ribosomal subunit, thereby inhibiting bacterial protein synthesis.[2] Tylosin is formulated as different salts, most commonly tartrate and phosphate, to improve its physical and pharmacokinetic properties.

While the choice of salt can significantly impact in vivo performance, particularly oral absorption where this compound is better absorbed than Tylosin Phosphate, the in vitro antimicrobial activity is determined by the Tylosin base molecule.[3][4] Therefore, when corrected for the potency of the active Tylosin moiety, the in vitro activities of this compound and Tylosin Phosphate are expected to be equivalent. The primary differences between the two salts lie in their physicochemical properties, such as solubility and stability, which can be pertinent for stock solution preparation in in vitro assays.

In Vitro Activity Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for Tylosin against a range of relevant microorganisms. It is important to note that most studies do not specify the salt form used, or they test the active Tylosin base. This data is representative of the activity of the Tylosin molecule itself and is applicable to both this compound and Tylosin Phosphate when concentrations are normalized to the active Tylosin base.

Table 1: Minimum Inhibitory Concentration (MIC) of Tylosin Against Various Bacteria

MicroorganismTypeMIC Range (µg/mL)Reference(s)
Mycoplasma gallisepticumMycoplasma0.004 - 8[5]
Mycoplasma meleagridisMycoplasma0.1[6]
Staphylococcus aureusGram-positive0.125 - >128[1]
Streptococcus pyogenesGram-positive0.1 - 0.2[1]
Streptococcus pneumoniaeGram-positive0.2 - 0.4[1]
Streptococcus suisGram-positive0.125 - >128[1]
Enterococcus faecalisGram-positive0.25 - >128[1]
Clostridium perfringensGram-positiveMIC₅₀: 0.5, MIC₉₀: 32[7]

Note: The wide MIC ranges observed for some species can be attributed to the presence of resistant strains.

A study on the different components of Tylosin (A, B, C, and D) revealed slight variations in their individual antimicrobial activities.[2] Since the proportion of these components can vary between different batches and salt forms (tartrate and phosphate), this could theoretically lead to minor differences in the overall potency of the product.[2] However, pharmacopoeial standards regulate the minimum content of the most active component, Tylosin A.[2]

Experimental Methodologies

The in vitro activity of antibiotics is primarily determined through standardized methods such as broth microdilution to find the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination (Broth Microdilution Method)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

  • Preparation of Antimicrobial Stock Solution:

    • Accurately weigh a quantity of this compound or Tylosin Phosphate.

    • Dissolve in a suitable solvent (e.g., methanol or water) to create a high-concentration stock solution. For this compound, a stock solution can be prepared by dissolving in a 1:1 mixture of acetonitrile and water.

    • Further dilutions are made in cation-adjusted Mueller-Hinton Broth (MHB).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test bacterium.

    • Suspend the colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microdilution Assay:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the Tylosin stock solution with MHB to achieve a range of desired concentrations.

    • Add the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria and broth, no antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[10]

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Tylosin Stock (Tartrate or Phosphate) serial_dilution Serial Dilution in 96-Well Plate stock->serial_dilution inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate (35-37°C, 16-20h) inoculate->incubate read_results Read for Turbidity incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for MIC determination.

logical_relationship cluster_salts Salt Forms cluster_properties Physicochemical & Pharmacokinetic Properties Tylosin_Base Tylosin Base (Active Moiety) InVitro_Activity In Vitro Antibacterial Activity (e.g., MIC) Tylosin_Base->InVitro_Activity determines Tylosin_Tartrate This compound Tylosin_Tartrate->Tylosin_Base provides Solubility Solubility Tylosin_Tartrate->Solubility Stability Stability Tylosin_Tartrate->Stability InVivo_Absorption In Vivo Absorption Tylosin_Tartrate->InVivo_Absorption Tylosin_Phosphate Tylosin Phosphate Tylosin_Phosphate->Tylosin_Base provides Tylosin_Phosphate->Solubility Tylosin_Phosphate->Stability Tylosin_Phosphate->InVivo_Absorption

References

Safety Operating Guide

Essential Guide to Handling Tylosin Tartrate: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling of Tylosin Tartrate, a macrolide antibiotic. Adherence to these protocols is critical to minimize exposure risks and ensure safe operational and disposal practices.

Hazard Summary

This compound is classified as a skin and respiratory sensitizer.[1][2] Exposure can cause allergic skin reactions and may lead to allergy or asthma-like symptoms if inhaled.[1][2] It is also known to cause serious eye irritation.[3] Therefore, strict adherence to personal protective equipment (PPE) guidelines is mandatory.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, based on a comprehensive review of safety data sheets.

Body Part Personal Protective Equipment Specifications and Use Cases
Respiratory NIOSH/MSHA or European Standard EN 136 approved respirator.[2] A full-face particle respirator type N99 (US) or type P2 (EN 143) is recommended where risk assessment shows air-purifying respirators are appropriate.[3]Required in case of inadequate ventilation, when dust is generated, or during emergency situations such as spills.[1][3][4]
Hands Chemically resistant, impervious gloves (e.g., heavy rubber gloves).[3][4][5]Gloves must be inspected before use and disposed of properly after handling the material.[3]
Eyes Chemical safety goggles or safety glasses with side shields (conforming to EN 166 or NIOSH standards).[3][4][6]Required for all handling procedures to protect against dust particles and splashes.
Body Protective clothing, including long-sleeved lab coats and, in some cases, disposable coveralls.[2][3][4][5][6]Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][6]

Operational and Handling Plan

Safe handling of this compound requires careful planning and execution to minimize the risk of exposure.

Engineering Controls:

  • Work should be conducted in a well-ventilated area, preferably under a fume hood.[1][7]

  • Use of local exhaust ventilation or other suppression methods is recommended to maintain dust levels below exposure limits.[6]

  • Emergency eyewash stations and safety showers must be readily available in the immediate vicinity of any potential exposure.[6]

Safe Handling Practices:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) thoroughly.

  • Dispensing: Avoid the formation of dust clouds during handling.[3] Use tools and techniques that minimize aerosolization.

  • Hygiene: Wash hands and face thoroughly with mild soap and water after handling and before eating, drinking, or smoking.[1][6] Immediately change any contaminated clothing.[1]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7][5] The recommended storage temperature is between 15°C and 30°C (59°F and 86°F).[5][6]

Emergency Procedures

In the event of an emergency, follow these step-by-step protocols.

Spill Response:

A logical workflow for handling a this compound spill is outlined below.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal Evacuate Evacuate unnecessary personnel Ventilate Ensure adequate ventilation Evacuate->Ventilate Ignition Remove all sources of ignition Ventilate->Ignition PPE Don appropriate PPE Ignition->PPE Contain Contain the spill PPE->Contain Cleanup Clean up the spill Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Collect Collect waste in a sealed container Decontaminate->Collect Dispose Dispose of waste according to regulations Collect->Dispose

Caption: Workflow for this compound Spill Response.

Detailed Spill Cleanup Protocol:

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area.[3][6] Secure the area and ensure adequate ventilation.[3][7][6]

  • Don PPE: Before approaching the spill, put on all required PPE, including a respirator, chemical-resistant gloves, safety goggles, and protective clothing.[3][7]

  • Containment: Prevent further leakage or spillage if it is safe to do so.[7] Cover the spill with a plastic sheet to prevent spreading.[7] Prevent the material from entering drains or waterways.[7][8]

  • Cleanup:

    • Dry Spills: Use dry cleanup procedures to avoid generating dust.[8] Use non-sparking tools to sweep or vacuum the material.[6][8] If sweeping, use a dust suppressant.[6] A vacuum cleaner must be fitted with a HEPA filter.[8]

    • Wet Spills: Absorb the spill with inert material and shovel it into a suitable container for disposal.

  • Decontamination: Thoroughly clean the affected area after the material has been collected.[7]

  • Disposal: Place the collected waste into a labeled, sealed container for disposal.[7][8]

Exposure Response:

Exposure Route First Aid Measures
Inhalation Move the exposed person to fresh air at once.[6] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2][9] Seek immediate medical attention.[6]
Skin Contact Immediately remove all contaminated clothing.[8] Drench the affected area with plenty of soap and water for at least 15 minutes.[6][8][9] If skin irritation or a rash occurs, get medical advice.[1][6]
Eye Contact Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][6][9] Remove contact lenses if present and easy to do so.[6] Continue rinsing.[6] Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting.[6] Rinse the mouth with water.[3][6] Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention.[1][3]

Disposal Plan

All waste containing this compound must be disposed of in accordance with federal, state, and local regulations.[7]

Waste Collection:

  • Collect spilled material and contaminated items (e.g., gloves, absorbent materials) in a suitable, sealed, and properly labeled chemical waste container.[7][8]

Disposal Procedure:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][3]

  • Empty containers may still contain hazardous residues and should be treated accordingly.[6] Do not reuse empty containers.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.